4-Chlorobutyl benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFQVVCNZAYQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241545 | |
| Record name | 4-Chlorobutyl benzoate | |
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Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-02-1 | |
| Record name | 4-Chlorobutyl benzoate | |
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| Record name | 946-02-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Chlorobutyl benzoate | |
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| Record name | 4-Chlorobutyl Benzoate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Chlorobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl benzoate is a bifunctional organic compound that serves as a versatile intermediate in synthetic organic chemistry.[1] Its structure, incorporating a benzoate group and a reactive chlorobutyl chain, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials for polymer science.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications, particularly in the context of drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| CAS Number | 946-02-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 140-143 °C at 5 mmHg | Organic Syntheses Procedure |
| 176-178 °C at 20 mmHg | ChemicalBook | |
| Density | 1.143 g/mL at 25 °C | ChemicalBook |
| Refractive Index (n²⁰/D) | 1.519 | ChemicalBook |
| Solubility | Limited water solubility, soluble in common organic solvents like alcohols and ethers. | [1] |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being the reaction of a benzoic acid derivative with a 4-chlorobutyl source. Two detailed experimental protocols are provided below.
Experimental Protocol 1: From Benzoyl Chloride and Tetrahydrofuran
This method, adapted from Organic Syntheses, provides a reliable and high-yielding procedure. The reaction involves the cleavage of tetrahydrofuran by benzoyl chloride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Synthesis of this compound from Benzoyl Chloride and Tetrahydrofuran.
Materials:
-
Benzoyl chloride (freshly distilled)
-
Tetrahydrofuran (THF)
-
Zinc chloride (freshly fused)
-
Benzene
-
5% Sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused zinc chloride.
-
A vigorous exothermic reaction will commence. Once the mixture begins to boil, apply external cooling with an ice bath to moderate the reaction.
-
After the initial vigorous reaction subsides, heat the mixture on a steam bath for 15 minutes.
-
Cool the reaction mixture to room temperature and dissolve it in 100 mL of benzene.
-
Transfer the benzene solution to a separatory funnel and wash it sequentially with 100 mL of a 5% sodium chloride solution and 100 mL of a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and purify the product by fractional distillation under reduced pressure. Collect the fraction boiling at 140–143 °C/5 mmHg. The expected yield is 45–48 g (78–83%).
Experimental Protocol 2: Fischer Esterification of Benzoic Acid and 4-Chlorobutanol (Adapted)
This protocol is an adaptation of a general Fischer esterification procedure. It involves the acid-catalyzed reaction between benzoic acid and 4-chlorobutanol.
Reaction Scheme:
References
4-Chlorobutyl benzoate CAS number 946-02-1
An In-depth Technical Guide to 4-Chlorobutyl Benzoate (CAS: 946-02-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound featuring a benzoate ester and a terminal chloroalkyl group.[1] Its unique structure, combining a stable ester linkage with a reactive alkyl chloride, makes it a valuable intermediate and building block in various fields, including synthetic organic chemistry, polymer science, and pharmaceutical research.[1] This document provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its relevance to drug development professionals.
The molecule consists of a benzoate group (C₆H₅COO-) linked to a four-carbon chain with a chlorine atom at the terminal position (-CH₂CH₂CH₂CH₂Cl).[1] This configuration allows for sequential or orthogonal chemical modifications at two distinct sites: the ester, which can be hydrolyzed, and the C-Cl bond, which is susceptible to nucleophilic substitution.[1] In pharmaceutical research, it is particularly useful as a linker or spacer molecule for creating drug conjugates or as a precursor for more complex active pharmaceutical ingredients (APIs).[1]
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its physicochemical properties are summarized in the tables below.
Identifiers and General Properties
| Property | Value | Source(s) |
| CAS Number | 946-02-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][4][5] |
| Molecular Weight | 212.67 g/mol | [1][4][5] |
| IUPAC Name | This compound | [4] |
| SMILES | C1=CC=C(C=C1)C(=O)OCCCCCl | [5] |
| InChIKey | XFFQVVCNZAYQSJ-UHFFFAOYSA-N | [1][8] |
Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 176-178 °C | at 20 mmHg | [3][9] |
| Boiling Point | 140-143 °C (413-416 K) | at 0.007 bar | [1][6] |
| Density | 1.143 g/mL | at 25 °C | [3][9] |
| Refractive Index (n²⁰/D) | 1.519 | [3][9] |
Predicted Spectroscopic Data
While experimental spectra should always be obtained for confirmation, the following table summarizes expected values for key analytical techniques.[1]
| Technique | Feature | Expected Value (ppm or m/z) | Assignment |
| ¹³C NMR | Carbonyl (C=O) | ~166 | Ester Carbonyl |
| Aromatic (C-O) | ~130 | Quaternary Phenyl Carbon | |
| Aromatic (CH) | ~128-133 | Phenyl Carbons | |
| Methylene (-OCH₂-) | ~64 | Methylene adjacent to ester oxygen | |
| Methylene (-CH₂Cl) | ~44-45 | Methylene adjacent to chlorine | |
| Methylene (-CH₂CH₂-) | ~26-29 | Middle methylene carbons | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | 212 / 214 | Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| Fragment | 121 | Benzoyloxy fragment [C₇H₅O₂]⁺ | |
| Fragment | 105 | Benzoyl fragment [C₇H₅O]⁺ | |
| Fragment | 77 | Phenyl fragment [C₆H₅]⁺ | |
| Fragment | 91 / 93 | Chlorobutyl fragment [C₄H₈Cl]⁺ |
Synthesis and Experimental Protocols
The most common methods for synthesizing this compound involve the esterification of benzoic acid or its derivatives with 4-chlorobutanol.[1]
Common Synthetic Routes
-
Fischer Esterification: The direct reaction of benzoic acid with 4-chlorobutanol using a strong acid catalyst (e.g., H₂SO₄).[1]
-
Acyl Chloride Method: A two-step process involving the conversion of benzoic acid to benzoyl chloride, followed by its reaction with 4-chlorobutanol.[1] This method is often preferred for its higher yield and milder reaction conditions in the second step.
The synthesis workflow can be visualized as follows:
Detailed Experimental Protocol: Acyl Chloride Method
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Objective: To synthesize this compound from benzoic acid.
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂)
-
4-Chlorobutanol
-
Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
Step 1: Formation of Benzoyl Chloride
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude benzoyl chloride is used directly in the next step.
Step 2: Esterification
-
Dissolve the crude benzoyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve 4-chlorobutanol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the 4-chlorobutanol/pyridine solution to 0 °C in an ice bath.
-
Slowly add the benzoyl chloride solution dropwise to the cooled 4-chlorobutanol solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Step 3: Purification and Analysis
-
Purify the crude product by vacuum distillation to obtain pure this compound.[1][3][9]
-
Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and Mass Spectrometry.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool for medicinal chemists and drug development professionals.[1]
Key Roles:
-
Linker/Spacer: The four-carbon chain provides a flexible spacer to connect a payload (drug) to a targeting moiety or a solubility-enhancing group. The terminal chlorine is readily displaced by nucleophiles (e.g., amines, thiols, alcohols) to form a stable covalent bond, while the ester can be designed for hydrolytic cleavage.[1]
-
Protecting Group: The benzoate group can serve as a protecting group for the hydroxyl function of 4-chlorobutanol.[1]
-
Synthetic Intermediate: It serves as a key starting material for synthesizing more complex molecules, including heterocyclic compounds, through intramolecular cyclization or as a building block for larger pharmaceutical scaffolds.[1]
The logical relationship of its functional groups is key to its utility.
Safety and Handling
This compound is classified as a skin and eye irritant.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Measures:
-
First Aid:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[2]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound (946-02-1) for sale [vulcanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 946-02-1 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound(946-02-1) 13C NMR [m.chemicalbook.com]
- 9. This compound CAS#: 946-02-1 [m.chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-Chlorobutyl Benzoate
This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of interest in various scientific and industrial applications, including organic synthesis, polymer science, and pharmaceutical research. Its structure, featuring a benzoate group and a reactive chlorobutyl chain, makes it a versatile building block and linker molecule.
Core Molecular and Physical Properties
This compound is a functionalized ester that is typically a colorless to pale yellow liquid at standard temperature and pressure.[1] Its key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 212.673 g/mol | [1][2][6][7] |
| CAS Registry Number | 946-02-1 | [1][2][3][5][6] |
| Density | 1.129 g/cm³ | [3] |
| Boiling Point | 304.4°C at 760 mmHg 140-143°C at 0.007 bar | [1][3] |
| Flash Point | 148.4°C | [3] |
| Refractive Index | n20/D 1.519 (lit.) | [3] |
| Vapor Pressure | 0.000874 mmHg at 25°C | [3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved through esterification reactions. Below are detailed methodologies for key synthetic routes.
This is a two-step process that involves the conversion of benzoic acid to its more reactive acyl chloride derivative, followed by reaction with 4-chlorobutanol.
Step 1: Preparation of Benzoyl Chloride
-
Reactants: Benzoic acid (C₆H₅COOH) and thionyl chloride (SOCl₂).
-
Procedure: Benzoic acid is reacted with an excess of thionyl chloride, often with gentle heating. The reaction produces benzoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas.
-
Equation: C₆H₅COOH + SOCl₂ → C₆H₅COCl + SO₂ + HCl.[1]
-
Work-up: The excess thionyl chloride is typically removed by distillation to yield crude benzoyl chloride, which can be purified further by vacuum distillation.
Step 2: Esterification
-
Reactants: Benzoyl chloride (C₆H₅COCl) and 4-chlorobutanol (ClCH₂CH₂CH₂CH₂OH).
-
Procedure: Benzoyl chloride is reacted with 4-chlorobutanol, usually in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction is often carried out in an inert solvent.
-
Equation: C₆H₅COCl + ClCH₂CH₂CH₂CH₂OH → C₆H₅COOCH₂CH₂CH₂CH₂Cl + HCl.[1]
-
Work-up: The reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure to yield this compound.
This method describes a high-yield synthesis using a metal catalyst.
-
Reactants: Benzoyl chloride and tetrahydrofuran.
-
Catalyst: Yttrium(III) chloride.
-
Procedure: The reaction is carried out at 65°C for 18 hours.
-
Yield: This method has been reported to achieve a reference yield of 99.0%.[3]
Visualized Experimental Workflow: Acyl Chloride Route
The following diagram illustrates the logical workflow for the synthesis of this compound via the acyl chloride method.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
The dual functionality of this compound makes it a valuable intermediate in several fields:
-
Synthetic Organic Chemistry: It serves as a versatile building block for more complex molecules. The ester can act as a protecting group for 4-chlorobutanol, and the terminal chlorine is a reactive site for nucleophilic substitution, making it an effective linker molecule.[1]
-
Pharmaceutical Research: This compound can be used in the synthesis of drug intermediates that require specific spacer lengths between functional groups. The ester linkage is potentially hydrolyzable, which allows for its use in the design of prodrugs.[1]
-
Polymer Science: It can be used as a monomer in polyesterification reactions or for the modification of polymer end-groups through its reactive chlorine atom.[1]
References
An In-depth Technical Guide to 4-Chlorobutyl Benzoate
This technical guide provides a comprehensive overview of 4-chlorobutyl benzoate, a significant chemical intermediate in various fields of research and development. The document details its chemical identity, physical and spectral properties, and provides an experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and IUPAC Name
This compound is an ester characterized by a benzoate group attached to a 4-chlorobutyl chain.[1] Its chemical structure and identity are fundamental to its reactivity and applications.
IUPAC Name: this compound
Chemical Structure:
Molecular Formula: C₁₁H₁₃ClO₂[1]
SMILES: C1=CC=C(C=C1)C(=O)OCCCCCl[1]
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound, including its physical properties and predicted spectral characteristics.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Registry Number | 946-02-1 | [1][2][3] |
| Molecular Weight | 212.67 g/mol | [1][4] |
| Boiling Point | 176-178 °C at 20 mmHg | [5] |
| 140–143 °C at 5 mmHg | [5] | |
| 132–135 °C at 2.5 mmHg | [5] | |
| Density | 1.143 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.519 | [5] |
| Flash Point | >230 °F | [6] |
| LogP | 2.8624 | [4][7] |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~166 |
| Aromatic C-O | ~130 |
| Aromatic C-H | ~133, 129, 128 |
| Methylene adjacent to ester oxygen (-OCH₂-) | ~64 |
| Methylene adjacent to chlorine (-CH₂Cl) | ~44-45 |
| Middle methylene carbons (-CH₂CH₂-) | ~26-29 |
Table 3: Mass Spectrometry Fragmentation Data
| Fragment | m/z (Mass-to-Charge Ratio) | Assignment |
| [M]⁺ | 212/214 | Molecular ion (showing chlorine isotope pattern) |
| [C₇H₅O₂]⁺ | 121 | Benzoyloxy fragment |
| [C₇H₅O]⁺ | 105 | Benzoyl fragment |
| [C₆H₅]⁺ | 77 | Phenyl fragment |
| [C₄H₈Cl]⁺ | 91/93 | Chlorobutyl fragment |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with one common approach being the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst.[5]
Materials and Equipment
-
Benzoyl chloride (freshly distilled)
-
Tetrahydrofuran (THF)
-
Zinc chloride (fused)
-
Benzene
-
5% Sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
200-mL round-bottomed flask
-
Reflux condenser
-
Ice bath
-
Steam bath
-
Separatory funnel
-
Modified Claisen flask for fractional distillation
Procedure
-
In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused zinc chloride.[5]
-
A vigorous reaction will commence. Once the mixture begins to boil, apply external cooling with an ice bath to moderate the reaction.[5]
-
After the initial exothermic reaction subsides, heat the mixture on a steam bath for 15 minutes.[5]
-
Cool the reaction mixture and dissolve it in 100 mL of benzene.[5]
-
Transfer the benzene solution to a separatory funnel and wash it sequentially with 100 mL of a 5% sodium chloride solution and 100 mL of a saturated sodium bicarbonate solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Perform fractional distillation of the dried benzene solution using a modified Claisen flask.[5]
-
Collect the product at a boiling point of 140–143°C under a pressure of 5 mmHg.[5] The expected yield is between 45–48 g (78–83%).[5]
Visualizations
The following diagrams illustrate the synthesis pathway and the logical relationship between the structure of this compound and its key spectral features.
Caption: Synthesis of this compound from Benzoyl Chloride and THF.
Caption: Correlation of this compound structure with spectral data.
References
- 1. This compound (946-02-1) for sale [vulcanchem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of 4-Chlorobutyl Benzoate
This technical guide provides a comprehensive overview of the known physical properties of 4-Chlorobutyl benzoate, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₃ClO₂[1]
Quantitative Physical Properties
The physical characteristics of this compound have been documented in several sources. The following table summarizes the key quantitative data for its boiling point and density.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 140-143 °C (413-416 K) | at 0.007 bar | Frinton Laboratories Inc., 1986[1][4] |
| 176-178 °C | at 20 mm Hg | ChemicalBook[3] | |
| Density | 1.143 g/mL | at 25 °C | ChemicalBook[3][5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The boiling point of 140-143 °C at 0.007 bar is attributed to data reported by Frinton Laboratories Inc. in 1986[1][4]. Typically, boiling points at reduced pressures are determined using vacuum distillation apparatus. The density of 1.143 g/mL at 25 °C is listed in chemical supplier databases, and would likely have been determined using standard laboratory techniques such as with a pycnometer or a digital density meter.
Visualizing Pressure-Dependent Boiling Point
The boiling point of a liquid is highly dependent on the surrounding pressure. For this compound, different boiling points have been reported at different pressures. The following diagram illustrates this relationship based on the available data.
Caption: Relationship between pressure and boiling point for this compound.
References
4-Chlorobutyl Benzoate: A Technical Guide to Solubility and Polarity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and polarity of 4-chlorobutyl benzoate. The document details the physicochemical properties of this compound, outlines experimental protocols for its analysis, and presents a logical workflow for its characterization.
Core Concepts: Polarity and Solubility Profile
This compound (C₁₁H₁₃ClO₂) is an ester characterized by a benzoate group and a 4-chlorobutyl chain. This structure, containing both a polar ester group and a nonpolar phenyl ring and alkyl chain, results in a molecule of moderate polarity. This inherent polarity is a key determinant of its solubility characteristics.
The lipophilicity of a compound, or its affinity for nonpolar environments, is commonly expressed by the logarithm of its partition coefficient (logP) between octanol and water. A positive logP value indicates a preference for the lipid (octanol) phase, signifying a more nonpolar or lipophilic character. Conversely, a negative logP value suggests higher affinity for the aqueous phase (hydrophilicity).
Calculated values for this compound consistently point towards a lipophilic nature, suggesting it is more soluble in organic solvents than in water. Qualitative assessments indicate that it has limited solubility in water but exhibits good solubility in common organic solvents such as alcohols, ethers, and halogenated hydrocarbons.[1]
Quantitative Physicochemical Data
The following table summarizes the key calculated physicochemical properties of this compound that inform its solubility and polarity profile. It is important to note that these are predicted or calculated values and experimental verification is recommended for critical applications.
| Property | Value | Interpretation | Source |
| LogP (calculated) | 2.86240 | Indicates a higher affinity for lipophilic (nonpolar) environments over aqueous (polar) environments. | [2] |
| XlogP (predicted) | 3.9 | A predicted value that further supports the lipophilic character of the molecule. | |
| Log₁₀ of Water Solubility (mol/L) (calculated) | -3.12 | Suggests low solubility in water. |
Experimental Determination of Solubility and Polarity
Accurate determination of solubility and polarity is crucial for applications in drug development, formulation, and chemical synthesis. The following sections detail the standard experimental protocols for these measurements.
Experimental Protocol for Determining Solubility
The solubility of a compound in a specific solvent at a given temperature is determined by creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Solvent Addition: In a vessel maintained at a constant temperature, add a known volume of the desired solvent (e.g., ethanol, acetone, water).
-
Equilibration: Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid material at the end of this period confirms saturation.
-
Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant (the saturated solution) is then carefully removed, ensuring no solid particles are transferred. Centrifugation can be employed for effective separation.
-
Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC), or spectroscopy.
-
Calculation: The solubility is then expressed in units such as grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).
References
An In-depth Technical Guide to the Spectroscopic Data of 4-Chlorobutyl benzoate
This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-chlorobutyl benzoate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 - 8.02 | Multiplet | 2H | Aromatic (ortho-protons) |
| 7.58 - 7.54 | Multiplet | 1H | Aromatic (para-proton) |
| 7.47 - 7.43 | Multiplet | 2H | Aromatic (meta-protons) |
| 4.34 | Triplet | 2H | -OCH₂- |
| 3.65 | Triplet | 2H | -CH₂Cl |
| 2.00 - 1.93 | Multiplet | 2H | -OCH₂CH₂ - |
| 1.91 - 1.84 | Multiplet | 2H | -CH₂ CH₂Cl |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O (Ester carbonyl) |
| 133.0 | Aromatic (para-carbon) |
| 130.3 | Aromatic (ipso-carbon) |
| 129.6 | Aromatic (ortho-carbons) |
| 128.4 | Aromatic (meta-carbons) |
| 64.5 | -OC H₂- |
| 44.8 | -C H₂Cl |
| 29.8 | -OCH₂C H₂- |
| 26.0 | -C H₂CH₂Cl |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 - 3030 | Medium | Aromatic C-H stretch |
| ~2960 - 2870 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O (Ester carbonyl) stretch |
| ~1600, ~1450 | Medium to Weak | Aromatic C=C bending |
| ~1270 | Strong | Ester C-O stretch |
| ~750 - 710 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 212/214 | 10/3 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 177 | 5 | [M - Cl]⁺ |
| 122 | 80 | [C₆H₅CO₂H]⁺ (Benzoic acid) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |
| 91 | 15 | [C₄H₈Cl]⁺ |
| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |
| 55 | 25 | [C₄H₇]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the general methodologies are outlined below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) was dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Data Acquisition and Processing: For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each carbon environment. The resulting free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
An In-depth Technical Guide to 4-Chlorobutyl Benzoate: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobutyl benzoate is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring a benzoate ester and a terminal chloroalkyl group, makes it a versatile building block and linker molecule in organic synthesis, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, a summary of its key physicochemical properties, and an exploration of its applications in drug discovery and development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically offered at purities of 95% or higher. Pricing can vary significantly based on the supplier, quantity, and purity.
A representative list of suppliers includes:
-
Major Chemical Suppliers:
-
Sigma-Aldrich (Merck)
-
TCI (Tokyo Chemical Industry)
-
Fisher Scientific
-
American Custom Chemicals Corporation
-
-
Online Chemical Marketplaces and Databases:
The availability from these suppliers ensures that researchers and drug development professionals can readily procure this compound for their synthetic needs. It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental work. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃ClO₂ | [4] |
| Molecular Weight | 212.67 g/mol | [4] |
| CAS Number | 946-02-1 | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 140–143 °C at 5 mmHg | [5] |
| 132–135 °C at 2.5 mmHg | [5] | |
| 176-178 °C at 20 mmHg | [2][6] | |
| 304.4 °C at 760 mmHg | [1] | |
| Density | 1.143 g/mL at 25 °C | [2][6] |
| Refractive Index (n²⁵/D) | 1.5176 | [5] |
| Refractive Index (n²⁰/D) | 1.519 | [2] |
| Solubility | Soluble in common organic solvents (e.g., benzene, ethers, alcohols) | [4][5] |
| Limited solubility in water | [4] |
Experimental Protocols
Synthesis of this compound via Reaction of Benzoyl Chloride with Tetrahydrofuran
A well-established and reliable method for the synthesis of this compound is the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst, such as zinc chloride.[5] This method avoids the direct use of 4-chlorobutanol, which can be less stable.
Materials:
-
Benzoyl chloride (freshly distilled, 31.4 mL, 38 g, 0.27 mole)
-
Tetrahydrofuran (good quality, 28.2 mL, 25 g, 0.35 mole)
-
Zinc chloride (freshly fused, 5 g)
-
Benzene (100 mL)
-
5% Sodium chloride solution (100 mL)
-
Saturated sodium bicarbonate solution (100 mL)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a 200-mL round-bottomed flask equipped with an efficient reflux condenser, combine freshly distilled benzoyl chloride (31.4 mL), tetrahydrofuran (28.2 mL), and freshly fused zinc chloride (5 g).[5]
-
A vigorous exothermic reaction will commence. Immediately cool the flask in an ice bath to moderate the reaction.[5]
-
Once the initial reaction has subsided, heat the mixture on a steam bath for 15 minutes.[5]
-
After cooling, dissolve the reaction mixture in 100 mL of benzene.[5]
-
Transfer the benzene solution to a separatory funnel and wash sequentially with 100 mL of a 5% sodium chloride solution and 100 mL of a saturated sodium bicarbonate solution.[5]
-
Dry the benzene layer over anhydrous sodium sulfate.[5]
-
Filter the drying agent and purify the crude product by vacuum distillation.[5]
Purification by Vacuum Distillation
Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by vacuum distillation to prevent thermal decomposition.[7]
Apparatus:
-
A modified Claisen flask or a short-path distillation apparatus.
-
Vacuum pump and manometer.
-
Heating mantle.
-
Condenser and receiving flasks.
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all ground glass joints are properly sealed.
-
Transfer the dried crude product into the distillation flask.
-
Slowly apply vacuum and begin heating the flask gently.
-
Collect the fraction that distills at 140–143 °C under a pressure of 5 mmHg.[5] Alternatively, the product can be collected at 132–135 °C at 2.5 mmHg.[5]
-
The expected yield of the purified product is 45–48 g (78–83%).[5]
Spectroscopic Data for Characterization
Confirmation of the structure and purity of synthesized this compound can be achieved through various spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the 4-chlorobutyl chain. Expected chemical shifts (δ, ppm) are approximately: 8.04 (d, 2H, ortho-protons of benzoate), 7.54 (t, 1H, para-proton of benzoate), 7.43 (t, 2H, meta-protons of benzoate), 4.34 (t, 2H, -OCH₂-), 3.59 (t, 2H, -CH₂Cl), 1.92 (m, 4H, -CH₂CH₂-).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks (cm⁻¹) include a strong carbonyl (C=O) stretch of the ester at approximately 1720 cm⁻¹, C-O stretching vibrations around 1270 and 1100 cm⁻¹, and a C-Cl stretching vibration in the range of 600-800 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 212, with a characteristic M+2 peak at m/z 214 due to the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak).[9][10] Common fragmentation patterns for esters include the loss of the alkoxy group and the formation of the benzoyl cation (m/z 105), which is often the base peak.[11][12]
Role in Drug Discovery and Development
This compound does not typically exhibit intrinsic biological activity that would involve it directly in cellular signaling pathways. Instead, its significance in drug development lies in its utility as a versatile bifunctional linker or spacer molecule.[4] The two distinct reactive sites—the ester and the terminal chlorine—allow for the sequential or orthogonal attachment of different molecular entities.
Applications as a Linker:
-
Drug Conjugation: The 4-chlorobutyl chain provides a flexible spacer of a defined length to connect a targeting moiety (e.g., an antibody, peptide, or small molecule) to a payload (e.g., a cytotoxic drug, a fluorescent probe, or a radioisotope).[4] The stability and cleavage of the resulting conjugate can be modulated by the choice of linker chemistry.
-
Prodrug Design: The benzoate ester can be designed to be cleavable by endogenous enzymes, allowing for the controlled release of a parent drug molecule in a specific physiological environment.[4]
-
Synthesis of Complex Molecules: The terminal chlorine is a good leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups or the construction of larger molecular scaffolds.[4]
Conclusion
This compound is a commercially accessible and synthetically valuable compound for researchers in organic chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block. While not a direct modulator of biological signaling, its role as a bifunctional linker is crucial for the design and synthesis of complex therapeutic agents, including antibody-drug conjugates and targeted drug delivery systems. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 946-02-1 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound (946-02-1) for sale [vulcanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound CAS#: 946-02-1 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(946-02-1) 1H NMR [m.chemicalbook.com]
- 9. This compound(946-02-1) IR Spectrum [chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide to the Safe Handling of 4-Chlorobutyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all institutional and regulatory guidelines when handling chemical substances.
Introduction
4-Chlorobutyl benzoate is a chemical intermediate with the molecular formula C₁₁H₁₃ClO₂.[1] It is primarily utilized in organic synthesis as a versatile building block. Its bifunctional nature, possessing both an ester and an alkyl halide, allows for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in a laboratory setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| CAS Number | 946-02-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 176-178 °C at 20 mm Hg | [2] |
| 140-143 °C at 5 mm Hg | [3] | |
| Density | 1.143 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.519 | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Solubility | Insoluble in water. | [4] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation. |
| Eye irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements
To ensure safe handling, the following precautionary measures should be strictly adhered to:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst, such as zinc chloride.[3]
Materials:
-
Benzoyl chloride (freshly distilled)
-
Tetrahydrofuran (THF)
-
Zinc chloride (fused)
-
Benzene
-
5% Sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottomed flask (200 mL)
-
Reflux condenser
-
Ice bath
-
Steam bath
-
Separatory funnel
-
Distillation apparatus (modified Claisen flask)
Procedure:
-
In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused zinc chloride.[3]
-
A vigorous exothermic reaction will commence. Immediately cool the flask in an ice bath to control the reaction.[3]
-
Once the initial reaction has subsided, heat the mixture on a steam bath for 15 minutes.[3]
-
After cooling to room temperature, dissolve the reaction mixture in 100 mL of benzene.[3]
-
Transfer the benzene solution to a separatory funnel and wash sequentially with 100 mL of a 5% sodium chloride solution and 100 mL of a saturated sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter the drying agent and fractionally distill the filtrate under reduced pressure using a modified Claisen flask.[3]
-
Collect the product at 140–143°C/5 mm Hg. The expected yield is 45–48 g (78–83%).[3]
Caption: Workflow for the synthesis of this compound.
General Protocol for Nucleophilic Substitution Reactions
This compound can serve as an electrophile in nucleophilic substitution reactions. The following is a general protocol for such a reaction, which should be adapted based on the specific nucleophile and reaction conditions.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alkoxide)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Base (if required, e.g., K₂CO₃, Et₃N)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
TLC or GC-MS for reaction monitoring
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.
-
Add the nucleophile (1-1.2 equivalents). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation, add a suitable base (1-1.5 equivalents).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Handling and Storage
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapors is likely, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not allow the chemical to enter drains or waterways.
Caption: Emergency response flowchart for spills and personal exposure.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.
Conclusion
This compound is a valuable chemical intermediate for organic synthesis. While it presents moderate health hazards, particularly as a skin, eye, and respiratory irritant, these risks can be effectively managed through adherence to proper safety protocols, the use of appropriate personal protective equipment, and a thorough understanding of its chemical properties. This guide provides the necessary information for researchers and professionals to handle this compound safely and responsibly in a laboratory environment.
References
An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for 4-Chlorobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety, handling, and physicochemical properties of 4-Chlorobutyl benzoate (CAS No. 946-02-1). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for laboratory and research applications.
Section 1: Chemical Identification and Physical Properties
This compound is an ester of benzoic acid and 4-chlorobutanol. It is primarily used as a reagent or building block in organic synthesis.[1]
| Identifier | Value | Source |
| CAS Number | 946-02-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][4][5][6] |
| Molecular Weight | 212.67 g/mol | [1][4][5][6] |
| IUPAC Name | This compound | |
| Synonyms | Benzoic Acid 4-Chlorobutyl Ester | [5] |
| SMILES | C1=CC=C(C=C1)C(=O)OCCCCCl | [1][5] |
| InChI | InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | [1][7][8] |
A summary of its key physical and chemical properties is provided below. These values are essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value | Remarks | Source |
| Physical State | Colorless to pale yellow liquid | Expected based on structure and molecular weight. | [1] |
| Boiling Point | 176-178 °C | at 20 mm Hg | [3] |
| 140-143 °C | at 0.007 bar (approx. 5.25 mm Hg) | [1] | |
| 304.4 °C | at 760 mmHg | [9] | |
| 591.48 K (318.33 °C) | Joback Calculated Property | [7] | |
| Density | 1.143 g/mL | at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.519 | [3][4] | |
| Flash Point | >230 °F (>110 °C) | [4] | |
| Vapor Pressure | 0.000874 mmHg | at 25°C | [9] |
| LogP (Octanol/Water Partition Coefficient) | 2.862 | Crippen Calculated Property | [7][9] |
| Water Solubility | log10WS = -3.12 | Crippen Calculated Property | [7] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |
GHS Pictogram:
Signal Word: Warning[2]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2]
Section 3: Toxicological Information
Detailed toxicological studies for this compound are not widely available in public literature. The primary hazards are related to skin and eye irritation.
| Toxicological Endpoint | Result | Source |
| Acute Toxicity | No information available. | [2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation). | [2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation). | [2] |
| Respiratory or Skin Sensitization | No information available. | |
| Germ Cell Mutagenicity | No information available. | [2] |
| Carcinogenicity | No information available. | [2] |
| Reproductive Toxicity | No information available. | [2] |
| STOT-Single Exposure | No information available. | [2] |
| STOT-Repeated Exposure | No information available. | [2] |
| Aspiration Hazard | No information available. |
The lack of comprehensive data necessitates handling this chemical with caution, assuming it may have other uncharacterized hazardous properties.
Section 4: Experimental Protocols
While the specific experimental results for this compound are documented, the detailed protocols are often proprietary. However, the methodologies for determining these properties generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (Based on OECD Guideline 439) This in vitro test method uses a reconstructed human epidermis (RhE) model.[6][10][11]
-
Test Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals cause cell damage and cytotoxicity, which is measured by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by viable cells.
-
Procedure Outline:
-
Triplicate tissue samples are dosed with the test substance.
-
The tissues are incubated for a defined period (e.g., 60 minutes).[11]
-
The test substance is removed by washing.
-
Tissues are transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).[11]
-
Cell viability is determined by incubating the tissues with MTT solution.
-
The amount of formazan produced is quantified spectrophotometrically.
-
-
Classification: A substance is identified as an irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[10][11]
Eye Irritation Testing (Based on OECD Guideline 405) This is an in vivo test, typically performed on albino rabbits, to assess the potential of a substance to cause eye irritation or corrosion.[1][3][7]
-
Test Principle: A single dose of the substance is applied to the conjunctival sac of one eye of the animal. The untreated eye serves as a control.[3][7]
-
Procedure Outline:
-
A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[1]
-
The eyes are examined and scored for corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (1, 24, 48, and 72 hours post-application).[3][7]
-
If severe effects are not observed, the test may be confirmed on up to two additional animals.[3]
-
The observation period can extend up to 21 days to assess the reversibility of the effects.[3]
-
-
Classification: The scores from the ocular observations are used to classify the substance based on the severity and reversibility of the eye damage.
Boiling Point Determination (Based on OECD Guideline 103) Several methods can be used, including dynamic methods, distillation methods, or differential scanning calorimetry.[5][9][12] The principle is to determine the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[5][9][12]
Flash Point Determination (Based on ASTM D93) The Pensky-Martens closed-cup method is a common standard.[13][14][15]
-
Test Principle: The sample is heated in a closed cup at a controlled rate while being stirred.[14]
-
Procedure Outline:
-
The test cup is filled with the sample to a specified level.
-
The sample is heated and stirred at a defined rate.
-
At regular temperature intervals, stirring is stopped, and an ignition source is dipped into the vapor space of the cup.[14]
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[14]
-
Section 5: Safe Handling and Emergency Procedures
The following diagrams illustrate the recommended workflow for handling this compound in a laboratory setting and the appropriate response to an accidental spill.
Caption: General laboratory workflow for safely handling this compound.
Caption: Emergency response procedure for a this compound spill.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. scribd.com [scribd.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
- 12. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 13. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 15. precisionlubrication.com [precisionlubrication.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chlorobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-chlorobutyl benzoate, a versatile bifunctional molecule with applications in organic synthesis, polymer science, and as a potential intermediate in pharmaceutical drug development. The primary synthetic route detailed is the Fischer esterification of benzoic acid with 4-chlorobutanol, a direct and efficient method. Alternative synthetic strategies are also briefly discussed. This guide includes comprehensive experimental procedures, tables of quantitative data, and characterization information to facilitate its practical application in a laboratory setting.
Introduction
This compound is a chemical intermediate possessing two reactive sites: an ester group and a terminal chloroalkyl group. This dual functionality makes it a valuable building block for the synthesis of more complex molecules. The ester can be hydrolyzed or transesterified, while the chloride can be displaced through nucleophilic substitution, allowing for the introduction of various functionalities. Its structure is particularly useful as a linker or spacer in the design of novel compounds and functionalized materials.
Synthesis of this compound
The most common and direct method for the preparation of this compound is the Fischer esterification of benzoic acid and 4-chlorobutanol, catalyzed by a strong acid.[1] This equilibrium reaction is typically driven towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1]
Reaction:
C₆H₅COOH + HO(CH₂)₄Cl ⇌ C₆H₅COO(CH₂)₄Cl + H₂O (Benzoic Acid) + (4-Chlorobutanol) ⇌ (this compound) + (Water)
Alternative synthetic routes include the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst, such as zinc chloride.[2]
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol outlines the synthesis of this compound from benzoic acid and 4-chlorobutanol using concentrated sulfuric acid as the catalyst.
Materials:
-
Benzoic acid
-
4-Chlorobutanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, combine benzoic acid (e.g., 12.2 g, 0.1 mol), 4-chlorobutanol (e.g., 13.0 g, 0.12 mol, 1.2 equivalents), and toluene (100 mL).
-
Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue refluxing until the theoretical amount of water (1.8 mL) has been collected, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). This typically takes 4-8 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 140-143 °C at 5 mmHg.[2]
-
Protocol 2: Alternative Synthesis from Benzoyl Chloride and Tetrahydrofuran
This method provides an alternative route to this compound.[2]
Materials:
-
Benzoyl chloride
-
Tetrahydrofuran (THF)
-
Anhydrous zinc chloride (ZnCl₂)
-
Benzene
-
5% Sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction: In a 200 mL round-bottom flask with a reflux condenser, mix freshly distilled benzoyl chloride (38 g, 0.27 mol), tetrahydrofuran (25 g, 0.35 mol), and freshly fused zinc chloride (5 g).[2]
-
Cooling and Heating: An immediate vigorous reaction will occur. Cool the flask in an ice bath to control the initial exotherm. Once subsided, heat the mixture on a steam bath for 15 minutes.[2]
-
Workup:
-
Purification:
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 | 1.266 |
| 4-Chlorobutanol | C₄H₉ClO | 108.57 | 176-178 | 1.088 |
| This compound | C₁₁H₁₃ClO₂ | 212.67 | 176-178 (at 20 mmHg)[3] | 1.143 (at 25 °C)[3] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Fischer Esterification | Benzoyl Chloride Method |
| Catalyst | H₂SO₄ or p-TsOH | ZnCl₂ |
| Solvent | Toluene | Benzene (for workup) |
| Reaction Temperature | Reflux (approx. 111 °C) | Initial cooling, then steam bath |
| Reaction Time | 4-8 hours | ~20 minutes |
| Typical Yield | 70-90% (estimated) | 78-83%[2] |
| Purity (after distillation) | >98% | >98% |
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): 8.0 (d, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (t, 2H, Ar-H), 4.3 (t, 2H, -OCH₂-), 3.6 (t, 2H, -CH₂Cl), 1.9 (m, 4H, -CH₂CH₂-) (Predicted based on similar structures and general chemical shifts) |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.4 (C=O), 132.8 (Ar-C), 130.2 (Ar-C), 129.5 (Ar-CH), 128.3 (Ar-CH), 64.5 (-OCH₂-), 44.8 (-CH₂Cl), 29.5 (-CH₂-), 26.0 (-CH₂-)[4] |
| IR (Infrared) | ν (cm⁻¹): 1720-1740 (C=O stretch, strong), 1200-1300 (C-O stretch, strong), 1450-1600 (Aromatic C=C stretch, medium), ~650-750 (C-Cl stretch)[1] |
| Mass Spec (MS) | m/z: 212/214 (M⁺, chlorine isotope pattern), 121 (Benzoyloxy fragment), 105 (Benzoyl fragment), 77 (Phenyl fragment) |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via Fischer esterification of benzoic acid and 4-chlorobutanol is a reliable and high-yielding method suitable for laboratory and potential scale-up applications. The provided protocols and data offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to produce this valuable chemical intermediate. Proper purification by vacuum distillation is crucial to obtain a high-purity product. The bifunctional nature of this compound opens up a wide range of possibilities for its use in the construction of more complex molecular architectures.
References
Application Notes and Protocols for the Synthesis of 4-Chlorobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl benzoate is a versatile bifunctional molecule containing both an ester and an alkyl halide. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science industries. The ester group can be hydrolyzed or transesterified, while the chloro- group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This document provides a detailed protocol for the synthesis of this compound, along with relevant chemical data and reaction diagrams.
Data Presentation
The physical and spectroscopic data for the key compounds in this protocol are summarized in the tables below for easy reference.
Table 1: Physical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 |
| 4-Chlorobutanol | C₄H₉ClO | 108.57 | 179-181 |
| This compound | C₁₁H₁₃ClO₂ | 212.67 | 140-143 @ 5 mmHg |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃) | δ 8.05 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H), 4.37 (t, 2H), 3.63 (t, 2H), 1.95 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ 166.4, 132.9, 130.1, 129.5, 128.3, 64.5, 44.6, 29.8, 26.1 |
| IR (neat) | 2960, 1720 (C=O), 1270, 1110, 710 cm⁻¹ |
| Mass Spectrum (m/z) | 212 (M+), 122, 105, 77 |
Experimental Protocols
A reliable method for the synthesis of this compound is the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst.[1] This method provides a good yield and a straightforward work-up procedure.
Protocol: Synthesis of this compound from Benzoyl Chloride and Tetrahydrofuran
Materials:
-
Benzoyl chloride (freshly distilled)
-
Tetrahydrofuran (THF)
-
Zinc chloride (fused)
-
Benzene
-
5% Sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
200-mL round-bottomed flask
-
Reflux condenser
-
Ice bath
-
Heating mantle or steam bath
-
Separatory funnel
-
Modified Claisen flask for fractional distillation
-
Standard laboratory glassware
Procedure:
-
In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused zinc chloride.[1]
-
A vigorous reaction will commence. Once the mixture begins to boil, apply external cooling with an ice bath to moderate the reaction.[1]
-
After the initial exothermic reaction has subsided, heat the mixture on a steam bath for 15 minutes.[1]
-
Cool the reaction mixture and dissolve it in 100 mL of benzene.[1]
-
Transfer the benzene solution to a separatory funnel and wash it with 100 mL of a 5% sodium chloride solution, followed by 100 mL of a saturated sodium bicarbonate solution.[1]
-
Dry the benzene layer over anhydrous sodium sulfate.[1]
-
Perform a fractional distillation of the dried benzene solution using a modified Claisen flask.[1]
-
Collect the product at a boiling point of 140–143°C at 5 mm pressure. The expected yield is between 45–48 g (78–83%).[1]
Alternative Protocol: Fischer Esterification of Benzoic Acid with 4-Chlorobutanol
While the above protocol is well-documented, a Fischer esterification approach can also be employed. This method involves the direct reaction of benzoic acid with 4-chlorobutanol in the presence of a strong acid catalyst. To drive the reaction towards the product, it is advisable to use an excess of one of the reactants or to remove the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus.
General Procedure:
-
Combine benzoic acid, a molar excess of 4-chlorobutanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) in a round-bottomed flask.
-
If using a Dean-Stark trap, add a suitable solvent that forms an azeotrope with water, such as toluene.
-
Heat the mixture to reflux and monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up. This typically involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), washing with water and brine, and drying the organic layer.
-
The crude product can then be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Acyl Chloride Method in 4-Chlorobutyl Benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl benzoate is a valuable bifunctional molecule utilized in organic synthesis as a versatile building block. Its structure incorporates a benzoate group, which can serve as a protecting group for the corresponding alcohol, and a terminal chloroalkyl chain that allows for subsequent nucleophilic substitution reactions. This dual reactivity makes it an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.
The synthesis of this compound can be efficiently achieved via the acyl chloride method. This application note details two primary variations of this method: the direct esterification of 4-chloro-1-butanol with benzoyl chloride, and an indirect, high-yield procedure involving the in-situ generation of the chlorobutanol moiety from tetrahydrofuran (THF) followed by acylation. The latter method, published in Organic Syntheses, is a well-established and reliable protocol for producing high-purity this compound.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound and its synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClO₂ | [2] |
| Molecular Weight | 212.67 g/mol | [2] |
| Boiling Point | 140–143 °C at 5 mmHg | [1] |
| 132–135 °C at 2.5 mmHg | [1] | |
| Refractive Index (n_D^25) | 1.5176 | [1] |
| Typical Yield | 78–83% (from Benzoyl Chloride and THF) | [1] |
| Purity (Commercial) | ≥97% | [2] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound. Protocol 1 describes the highly reliable method using benzoyl chloride and tetrahydrofuran, as adapted from Organic Syntheses. Protocol 2 outlines a general procedure for the direct esterification of 4-chloro-1-butanol with benzoyl chloride, often facilitated by a base catalyst.
Protocol 1: Synthesis of this compound from Benzoyl Chloride and Tetrahydrofuran[1]
This protocol details the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst (zinc chloride), which facilitates the ring-opening of THF to generate a 4-chlorobutoxy intermediate that is subsequently acylated.
Materials:
-
Benzoyl chloride, freshly distilled (38 g, 0.27 mole)
-
Tetrahydrofuran (THF), commercial grade or redistilled (25 g, 0.35 mole)
-
Zinc chloride, freshly fused (5 g)
-
Benzene (100 ml)
-
5% Sodium chloride solution (100 ml)
-
Saturated sodium bicarbonate solution (100 ml)
-
Anhydrous sodium sulfate
Equipment:
-
200-ml round-bottomed flask
-
Reflux condenser
-
Ice bath
-
Steam bath or heating mantle
-
Separatory funnel
-
Distillation apparatus (modified Claisen flask recommended)
Procedure:
-
In a 200-ml round-bottomed flask equipped with a reflux condenser, combine freshly distilled benzoyl chloride (38 g), tetrahydrofuran (25 g), and freshly fused zinc chloride (5 g).
-
A vigorous exothermic reaction will commence within seconds, causing the mixture to boil. Immediately apply external cooling with an ice bath to moderate the reaction.
-
Once the initial vigorous reaction has subsided, heat the mixture on a steam bath for 15 minutes.
-
After cooling, dissolve the reaction mixture in 100 ml of benzene.
-
Transfer the benzene solution to a separatory funnel and wash sequentially with 100 ml of a 5% sodium chloride solution and 100 ml of a saturated sodium bicarbonate solution.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Fractionally distill the dried solution under reduced pressure. Collect the product at 140–143 °C/5 mmHg or 132–135 °C/2.5 mmHg. The expected yield is 45–48 g (78–83%).
Protocol 2: General Procedure for Direct Esterification of 4-Chloro-1-butanol with Benzoyl Chloride
This protocol describes a general method for the direct esterification, which typically employs a base such as pyridine or triethylamine to neutralize the HCl byproduct.
Materials:
-
4-Chloro-1-butanol
-
Benzoyl chloride
-
Pyridine or Triethylamine (as catalyst and acid scavenger)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve 4-chloro-1-butanol in anhydrous dichloromethane.
-
Add an equimolar amount of pyridine or triethylamine to the solution and cool the flask in an ice bath.
-
Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction scheme for this compound synthesis.
References
Synthesis of 4-Chlorobutyl Benzoate via Transesterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-chlorobutyl benzoate through transesterification. This method offers a viable alternative to other synthetic routes such as Fischer esterification, providing a straightforward approach to obtaining this versatile chemical intermediate. This compound serves as a key building block in organic synthesis, particularly as a linker in the development of novel therapeutics and as a monomer in polymer chemistry.
Introduction
This compound is a bifunctional molecule containing both an ester and a chloroalkyl group. This dual functionality makes it a valuable intermediate in various chemical syntheses. In pharmaceutical research, the 4-chlorobutyl chain can act as a flexible linker to connect a drug molecule to a carrier or another functional moiety, potentially forming prodrugs or drug-conjugates.[1] The ester linkage is susceptible to hydrolysis, which can be advantageous for controlled drug release mechanisms.[1]
Synthetic Approach: Transesterification
Transesterification is an equilibrium reaction where the alkoxy group of an ester is exchanged with that of an alcohol.[2][3] This process can be catalyzed by either acids or bases. For the synthesis of this compound, a common approach involves the transesterification of a simple alkyl benzoate, such as methyl benzoate or ethyl benzoate, with 4-chloro-1-butanol. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Reaction Principle
The overall reaction is as follows:
Methyl Benzoate + 4-Chloro-1-butanol ⇌ this compound + Methanol
To drive the equilibrium towards the product side, an excess of 4-chloro-1-butanol can be used, or the lower-boiling alcohol (in this case, methanol) can be removed from the reaction mixture as it is formed.
Experimental Protocols
Two primary catalytic methods for the transesterification synthesis of this compound are presented below: acid-catalyzed and base-catalyzed.
Protocol 1: Acid-Catalyzed Transesterification
This protocol utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction.
Materials:
-
Methyl Benzoate
-
4-Chloro-1-butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent to facilitate azeotropic removal of methanol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine methyl benzoate (1.0 eq), 4-chloro-1-butanol (1.5 - 2.0 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02 - 0.05 eq). Add toluene to the flask.
-
Reaction: Heat the mixture to reflux. The methanol produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (typically after several hours, when no more methanol is collected), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent (toluene) using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Protocol 2: Base-Catalyzed Transesterification
This protocol employs a strong base, such as sodium methoxide or another suitable alkoxide, as the catalyst. This method is often faster but requires anhydrous conditions.
Materials:
-
Ethyl Benzoate
-
4-Chloro-1-butanol
-
Sodium Methoxide (NaOMe) or other suitable base
-
Anhydrous organic solvent (e.g., Toluene or THF)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve sodium methoxide (catalytic amount, e.g., 0.05 eq) in anhydrous 4-chloro-1-butanol (1.5 - 2.0 eq). To this solution, add ethyl benzoate (1.0 eq).
-
Reaction: Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding dilute hydrochloric acid to neutralize the catalyst.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 199.6 |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 212 |
| 4-Chloro-1-butanol | C₄H₉ClO | 108.57 | 164-165 |
| This compound | C₁₁H₁₃ClO₂ | 212.67 | 176-178 @ 20 mmHg |
Table 2: Typical Reaction Conditions and Expected Yields
| Catalyst | Starting Ester | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| H₂SO₄ | Methyl Benzoate | 2:1 | Reflux (Toluene) | 4-8 | 70-85 |
| p-TsOH | Methyl Benzoate | 2:1 | Reflux (Toluene) | 6-12 | 75-90 |
| NaOMe | Ethyl Benzoate | 1.5:1 | 80-100 | 2-4 | 80-95 |
Yields are approximate and may vary depending on the specific reaction scale and purification efficiency.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.4 (t, 2H, Ar-H), ~4.3 (t, 2H, -OCH₂-), ~3.6 (t, 2H, -CH₂Cl), ~1.9 (m, 4H, -CH₂CH₂-) |
| ¹³C NMR | δ (ppm): ~166 (C=O), ~133, ~130, ~129, ~128 (Ar-C), ~65 (-OCH₂-), ~45 (-CH₂Cl), ~29, ~26 (-CH₂CH₂-) |
| IR (cm⁻¹) | ~1720 (C=O stretch), ~1270 (C-O stretch), ~710 (C-Cl stretch) |
| Mass Spec (m/z) | 212 (M⁺), 214 (M⁺+2) |
Visualizations
Transesterification Reaction Scheme
Caption: General scheme of the transesterification reaction.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow.
Applications in Drug Development
This compound is a valuable synthon for the construction of more complex molecules in the pharmaceutical industry. Its bifunctional nature allows it to serve as a linker, connecting a pharmacophore to a targeting moiety or a solubilizing group.
-
Prodrug Design: The ester functionality can be part of a prodrug strategy. The ester can be designed to be stable in the gastrointestinal tract but cleaved by esterases in the plasma or target tissues to release the active drug.[1] The 4-chlorobutyl group can be further functionalized to attach the prodrug to a carrier molecule.
-
Linker for Drug Conjugates: The terminal chloride is a good leaving group and can be displaced by various nucleophiles to attach the linker to another molecule, such as a peptide, antibody, or polymer. This is a key strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1]
-
Synthesis of Pharmaceutical Intermediates: The this compound scaffold can be used to synthesize a variety of pharmaceutical intermediates where a four-carbon spacer is required.
Conclusion
The transesterification of simple alkyl benzoates with 4-chloro-1-butanol is an effective method for the synthesis of this compound. Both acid- and base-catalyzed protocols can provide good to excellent yields of the desired product. Proper purification by vacuum distillation is essential to obtain high-purity material suitable for applications in research and drug development. The versatility of this compound as a chemical intermediate underscores its importance in the synthesis of novel organic molecules and advanced pharmaceutical compounds.
References
Application Note: 4-Chlorobutyl Benzoate as a Protecting Group for 4-Chlorobutanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multifaceted organic synthesis, the temporary masking of a reactive functional group is a critical strategy to prevent unwanted side reactions. A protecting group must be introduced efficiently, remain stable under a variety of reaction conditions, and be removed selectively in high yield when no longer needed.[1][2] 4-Chlorobutanol is a valuable bifunctional building block, possessing both a nucleophilic hydroxyl group and an electrophilic alkyl chloride. To perform selective reactions at the chloro- moiety, the hydroxyl group must first be protected.
This application note details the use of the benzoate (Bz) group for the protection of the hydroxyl function in 4-chlorobutanol, forming 4-chlorobutyl benzoate. The benzoate ester is a robust protecting group, offering greater stability compared to acetates, particularly under acidic conditions.[2][3] It is stable to a wide range of non-nucleophilic reagents and can be readily cleaved under mild basic conditions.[3][4]
Key Advantages of the Benzoate Protecting Group
-
Ease of Introduction: Readily formed in high yield from benzoyl chloride or benzoic anhydride.[3]
-
Stability: More stable to hydrolysis than acetate groups.[3] It is generally stable to a wide range of reagents and chromatographic conditions.[1][4]
-
Selective Cleavage: Can be removed efficiently under mild basic conditions, often with high selectivity.[3]
-
Chromophoric Nature: The phenyl ring provides a UV chromophore, which aids in the visualization of compounds during thin-layer chromatography (TLC) and purification by column chromatography.[2]
Experimental Protocols
Protocol 1: Protection of 4-Chlorobutanol (Benzoylation)
This protocol describes the esterification of 4-chlorobutanol using benzoyl chloride and a base catalyst to yield this compound.
Materials:
-
4-Chlorobutanol
-
Benzoyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobutanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.2 eq) to the stirred solution.
-
Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography or vacuum distillation to yield the pure product.[5]
Protocol 2: Deprotection of this compound (Hydrolysis)
This protocol details the cleavage of the benzoate ester via saponification to regenerate 4-chlorobutanol.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or a mixture of methanol and water in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the alcohol solvent.
-
Dilute the residue with water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to recover the 4-chlorobutanol product.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chlorobutanol.
-
If necessary, purify the product by vacuum distillation.[6][7]
Data Presentation
Quantitative data for the synthesis and properties of this compound are summarized below.
Table 1: Synthesis and Physical Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Synthesis Method | Ring-opening of THF with Benzoyl Chloride & ZnCl₂ | [5] |
| Yield | 78–83% | [5] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [8][9] |
| Molecular Weight | 212.673 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 140–143 °C at 5 mmHg | [5] |
| 176-178 °C at 20 mmHg | [10] | |
| Density | 1.143 g/mL at 25 °C | [10] |
| Refractive Index (n²⁵D) | 1.5176 |[5] |
Table 2: Representative Conditions for Protection and Deprotection
| Transformation | Reagents & Conditions | Typical Yield | Reference |
|---|---|---|---|
| Protection | Benzoyl chloride, Pyridine, DCM, 0 °C to RT | High | General Method[4] |
| Protection | Benzoyl chloride, TMEDA, -78 °C | Excellent | [4] |
| Deprotection | NaOH or KOH, MeOH/H₂O, Reflux | High | General Method[3] |
| Deprotection | KCN, MeOH, Reflux | High | [3] |
| Deprotection | LiAlH₄ (reductive cleavage) | Good |[4] |
Visualized Workflows
The following diagrams illustrate the logical flow of the protection and deprotection sequences.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound (946-02-1) for sale [vulcanchem.com]
- 9. This compound [webbook.nist.gov]
- 10. chemicalbook.com [chemicalbook.com]
Applications of 4-Chlorobutyl Benzoate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential uses of 4-chlorobutyl benzoate in the field of polymer chemistry. While direct, extensive literature on the use of this specific compound is not widespread, its bifunctional nature—possessing both a reactive terminal chlorine and a benzoate ester group—makes it a versatile candidate for several advanced polymerization techniques.[1] The protocols outlined below are based on established principles of polymer chemistry and are intended to serve as a starting point for researchers exploring the synthesis of novel polymers.
Application Note 1: this compound as an Initiator for Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization method that enables the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] The process is initiated by an alkyl halide in the presence of a transition metal complex (e.g., copper halide with a ligand).[3] The terminal chlorine atom on this compound makes it a suitable, functional initiator for ATRP, allowing for the introduction of a benzoate end-group onto the polymer chain.
Principle of Initiation
The C-Cl bond in this compound can be reversibly cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)Br/Ligand) to form a carbon-centered radical and a higher oxidation state metal complex (e.g., Cu(II)BrCl/Ligand). This radical then adds to a monomer to begin chain growth. The benzoate group remains at the alpha-end of the polymer chain, providing a site for further modification or influencing the polymer's properties.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using this compound as the initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
To a 25 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Add a magnetic stir bar. Seal the flask with a rubber septum, and purge with argon for 20 minutes.
-
In a separate, dry vial, prepare the reaction mixture by adding MMA (2.0 g, 20 mmol), this compound (42.5 mg, 0.2 mmol), PMDETA (41.6 µL, 0.2 mmol), and anisole (2 mL).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Using a degassed syringe, transfer the reaction mixture to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at 60°C and stir.
-
Monitor the reaction progress by taking samples periodically for ¹H NMR (to determine monomer conversion) and GPC/SEC (to determine molecular weight and PDI).
-
After achieving the desired conversion (e.g., 6-8 hours), stop the reaction by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the mixture with tetrahydrofuran (THF, ~5 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a beaker of cold methanol (~200 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum at 40°C overnight.
Expected Quantitative Data
The following table presents hypothetical data for the ATRP of MMA initiated by this compound, based on typical results for similar systems.
| Target DP | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 50 | 50/1 | 4 | 65 | 6,700 | 1.15 |
| 100 | 100/1 | 8 | 72 | 14,800 | 1.18 |
| 200 | 200/1 | 12 | 75 | 30,500 | 1.22 |
DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index
ATRP Mechanism Diagram
Caption: ATRP initiation and propagation using this compound.
Application Note 2: this compound as an Initiator for Cationic Polymerization
Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating substituents, such as vinyl ethers and styrenes.[4][5] The reaction is initiated by an electrophilic species. An alkyl halide like this compound can serve as an initiator in the presence of a Lewis acid co-initiator (e.g., TiCl₄, SnCl₄, AlCl₃), which facilitates the formation of a carbocation that starts the polymerization chain.[4]
Principle of Initiation
The Lewis acid abstracts the chloride from this compound, generating a carbocation on the butyl group and a complex counterion. This carbocation is the active species that initiates polymerization by attacking the electron-rich double bond of the monomer. This approach can lead to living cationic polymerization, enabling control over polymer architecture.[6]
Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol describes the synthesis of poly(isobutyl vinyl ether) using the this compound / TiCl₄ initiating system.
Materials:
-
Isobutyl vinyl ether (IBVE), distilled from CaH₂
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), dried
-
Ammoniacal methanol (for termination)
-
Argon or Nitrogen gas supply
-
Glove box or Schlenk line for moisture-free environment
Procedure:
-
All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. The reaction should be performed under strictly anhydrous conditions.
-
In a Schlenk flask under argon, dissolve IBVE (2.0 g, 20 mmol) and this compound (42.5 mg, 0.2 mmol) in 40 mL of dry DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Prepare a solution of TiCl₄ in DCM (e.g., 1 M).
-
Slowly add the TiCl₄ solution (0.4 mL of 1 M solution, 0.4 mmol) to the cold monomer solution via syringe while stirring vigorously.
-
The polymerization is typically very fast. Allow the reaction to proceed for the desired time (e.g., 1-2 hours).
-
Terminate the polymerization by adding 5 mL of pre-chilled ammoniacal methanol.
-
Allow the mixture to warm to room temperature. Wash the solution with dilute aqueous HCl, followed by water, and finally a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer in cold methanol if necessary, then dry under vacuum.
Expected Quantitative Data
The following table provides hypothetical data for the cationic polymerization of IBVE.
| [Monomer]/[Initiator] | Temperature (°C) | Time (h) | Yield (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 50 | -78 | 1 | >95 | 4,900 | 1.25 |
| 100 | -78 | 1.5 | >95 | 9,800 | 1.21 |
| 200 | -78 | 2 | >95 | 19,500 | 1.28 |
Cationic Polymerization Initiation Diagram
Caption: Initiation of cationic polymerization via an alkyl halide and Lewis acid.
Application Note 3: Synthesis of Block Copolymers
The use of this compound as an initiator provides a route to creating macroinitiators for the synthesis of block copolymers.[7] A polymer chain synthesized via ATRP or cationic polymerization using this initiator will have a benzoate group at one end. This ester can be hydrolyzed to a hydroxyl group, which can then initiate a second type of polymerization, such as ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone).
General Protocol: Synthesis of a Diblock Copolymer (e.g., PMMA-b-PCL)
Step 1: Synthesis of Hydroxyl-Terminated Macroinitiator
-
Synthesize benzoate-terminated PMMA using the ATRP protocol described in Application Note 1.
-
Hydrolyze the terminal benzoate ester to a hydroxyl group. Dissolve the PMMA-benzoate polymer in a suitable solvent (e.g., THF).
-
Add a solution of a strong base, such as potassium hydroxide (KOH) in methanol.
-
Reflux the mixture for 24 hours to ensure complete hydrolysis.
-
Neutralize the reaction, precipitate the polymer in a non-solvent (e.g., water or hexane), filter, and dry to obtain hydroxyl-terminated PMMA (PMMA-OH).
Step 2: Ring-Opening Polymerization (ROP) of ε-Caprolactone
-
In a dry Schlenk flask, dissolve the PMMA-OH macroinitiator and ε-caprolactone monomer in dry toluene.
-
Add a catalyst for ROP, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂).
-
Heat the reaction at 110°C for 12-24 hours.
-
Cool the reaction, dissolve in DCM, and precipitate into cold methanol to isolate the PMMA-b-PCL diblock copolymer.
Block Copolymer Synthesis Workflow
Caption: Workflow for synthesizing a diblock copolymer from this compound.
References
- 1. This compound (946-02-1) for sale [vulcanchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chlorobutyl Benzoate as a Linker Molecule in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-chlorobutyl benzoate as a bifunctional linker molecule in organic synthesis, with a particular focus on its application in drug development. Detailed protocols for its synthesis and use in conjugating molecules are provided, along with data presentation and visualizations to aid in research and development.
Introduction
This compound is a versatile linker molecule characterized by two reactive sites: a benzoate ester and a primary alkyl chloride. This dual functionality allows for its use in covalently linking two different molecules, making it a valuable tool in the synthesis of complex chemical entities. In pharmaceutical research, it is particularly useful for creating prodrugs and bioconjugates, where controlled release of an active pharmaceutical ingredient (API) is desired. The ester linkage is susceptible to enzymatic cleavage by esterases prevalent in the body, facilitating the in vivo release of the parent drug. The chloroalkyl end allows for nucleophilic substitution reactions, enabling the attachment of various functional groups or targeting moieties.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 140-143°C at 0.007 bar | - |
| Density | 1.129 g/cm³ | - |
| logP | 2.86 | [1] |
| Spectroscopic Data | Chemical Shift (δ, ppm) or m/z | Assignment |
| ¹H NMR | ~7.4-8.1 (m, 5H) | Aromatic protons |
| ~4.3 (t, 2H) | -OCH₂- | |
| ~3.6 (t, 2H) | -CH₂Cl | |
| ~1.9 (m, 4H) | -CH₂CH₂- | |
| ¹³C NMR | ~166 | Carbonyl carbon (C=O) |
| ~128-133 | Aromatic carbons | |
| ~64 | Methylene adjacent to ester oxygen (-OCH₂-) | |
| ~45 | Methylene adjacent to chlorine (-CH₂Cl) | |
| ~26-29 | Middle methylene carbons (-CH₂CH₂-) | |
| Mass Spec. | 212/214 | Molecular ion [M]⁺ (chlorine isotope pattern) |
| 121 | Benzoyloxy fragment [C₇H₅O₂]⁺ | |
| 105 | Benzoyl fragment [C₇H₅O]⁺ | |
| 91/93 | Chlorobutyl fragment [C₄H₈Cl]⁺ (chlorine isotope pattern) | |
| 77 | Phenyl fragment [C₆H₅]⁺ |
Applications in Synthesis
The primary application of this compound as a linker involves a two-step process:
-
Esterification: Formation of the benzoate ester with a hydroxyl-containing molecule.
-
Alkylation: Nucleophilic substitution of the chloride with a suitable nucleophile (e.g., amine, thiol, or phenoxide).
This allows for the connection of a wide range of molecules, including APIs, targeting ligands, and solubilizing groups.
Prodrug Synthesis
A key application is in the development of prodrugs to improve the pharmacokinetic properties of a parent drug. By masking a polar functional group, such as a carboxylic acid or a phenol, with the this compound linker, the lipophilicity of the drug can be increased, potentially enhancing its absorption and distribution. The subsequent in vivo cleavage of the ester bond by esterases releases the active drug.
Synthesis of Bioconjugates
The chloroalkyl group can be used to attach the linker-drug construct to larger biomolecules, such as peptides or antibodies, though this application is less common than its use in small molecule prodrugs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the linker molecule itself via the esterification of 4-chlorobutanol with benzoyl chloride.
Materials:
-
4-Chlorobutanol
-
Benzoyl chloride
-
Pyridine (or other suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobutanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data for Synthesis of this compound:
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume |
| 4-Chlorobutanol | 108.57 | 10 | 1.09 g |
| Benzoyl Chloride | 140.57 | 11 | 1.31 mL |
| Pyridine | 79.10 | 12 | 0.97 mL |
| Product | |||
| This compound | 212.67 | - | Theoretical Yield: 2.13 g |
Note: This table provides an example for a 10 mmol scale reaction. Actual yields will vary depending on experimental conditions.
Protocol 2: Synthesis of a Model Prodrug using this compound
This protocol outlines the alkylation of a model phenolic compound with this compound to demonstrate its use as a linker.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde (or other phenolic compound)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether-linked benzoate.
Quantitative Data for Model Prodrug Synthesis:
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass |
| 4-Hydroxybenzaldehyde | 122.12 | 5 | 0.61 g |
| This compound | 212.67 | 6 | 1.28 g |
| Potassium Carbonate | 138.21 | 10 | 1.38 g |
| Product | |||
| 4-((4-(Benzoyloxy)butyl)oxy)benzaldehyde | 298.33 | - | Theoretical Yield: 1.49 g |
Note: This table provides an example for a 5 mmol scale reaction. Actual yields will vary depending on experimental conditions.
Visualization of Linker Functionality
Logical Workflow for Prodrug Synthesis
Caption: Workflow for synthesizing a prodrug using this compound.
Signaling Pathway of Prodrug Action
The following diagram illustrates the general mechanism of action for a prodrug synthesized with a this compound linker.
Caption: General mechanism of action for an ester-based prodrug.
Conclusion
This compound serves as a valuable and versatile linker molecule in organic synthesis, particularly for the development of prodrugs. Its dual reactivity allows for the straightforward connection of two different molecular entities. The protocols provided herein offer a foundation for the synthesis and application of this linker. Researchers and drug development professionals can adapt these methodologies to a wide range of parent molecules to enhance their therapeutic potential. Careful optimization of reaction conditions is crucial for achieving high yields and purity. The provided visualizations offer a clear conceptual framework for the synthesis and mechanism of action of prodrugs utilizing this linker.
References
Application Notes and Protocols: Intramolecular Cyclization of 4-Chlorobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the intramolecular cyclization of 4-chlorobutyl benzoate. This reaction serves as a key method for the synthesis of tetrahydropyran-2-yl benzoate, a valuable building block in organic synthesis and drug discovery. The protocols described herein focus on the base-catalyzed intramolecular Williamson ether synthesis, a robust and widely applicable method for the formation of cyclic ethers. This document includes reaction mechanisms, detailed experimental procedures, and expected quantitative data to guide researchers in successfully employing this synthetic transformation.
Introduction
This compound is a bifunctional molecule that is frequently utilized as a precursor for the synthesis of more complex chemical entities.[1] One of its most important applications is in intramolecular cyclization reactions to form heterocyclic systems. Specifically, the formation of a tetrahydropyran ring through an intramolecular Williamson ether synthesis is a common and efficient transformation.[2][3][4][5] This reaction is particularly relevant in the synthesis of natural products and pharmaceutically active compounds where the tetrahydropyran motif is a common structural feature.
The intramolecular nature of this reaction offers several advantages, including increased effective concentration of the reacting groups, which often leads to higher reaction rates and yields compared to intermolecular counterparts.[3][4] The formation of five- and six-membered rings, such as the tetrahydropyran ring in this case, is kinetically and thermodynamically favored.[5]
Reaction Mechanism and Signaling Pathway
The intramolecular cyclization of this compound proceeds via a base-catalyzed SN2 mechanism, commonly known as the Williamson ether synthesis.[2][3][4][5][6] The reaction is initiated by the deprotonation of the alcohol that would be formed upon in situ or prior hydrolysis of the benzoate ester, or more directly, by a nucleophilic attack of a suitable oxygen nucleophile on the electrophilic carbon bearing the chlorine atom. However, the direct cyclization of the ester itself under basic conditions to form a cyclic ether is less common. A more plausible pathway involves the initial hydrolysis of the benzoate ester to 4-chlorobutanol, followed by an intramolecular Williamson ether synthesis.
A related and synthetically useful transformation is the reaction of 4-chlorobutanol with benzoic acid or its derivative to first form the ester, which can then be cyclized. Alternatively, and more directly, a precursor like 4-chlorobutanol can be cyclized to form a tetrahydropyran ring system.
For the purpose of these notes, we will focus on the direct intramolecular cyclization of a related precursor, 4-chlorobutanol, to form tetrahydrofuran, as a well-documented analogous reaction, to illustrate the principles that would apply to the cyclization of the alkoxide derived from this compound's hydrolysis product.
The logical workflow for the synthesis of tetrahydropyran-2-yl benzoate can be envisioned through two primary pathways starting from 4-chlorobutanol.
Caption: Logical Workflow for Tetrahydropyran-2-yl Benzoate Synthesis.
The key step in the intramolecular cyclization is the SN2 reaction within the deprotonated 4-chlorobutanol.
Caption: Intramolecular Williamson Ether Synthesis Mechanism.
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent intramolecular cyclization.
Synthesis of this compound
This procedure outlines the esterification of 4-chlorobutanol with benzoyl chloride.
Materials:
-
4-chlorobutanol
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
To a stirred solution of 4-chlorobutanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Intramolecular Cyclization of 4-Chlorobutanol (Model Reaction)
This protocol details the base-mediated cyclization of 4-chlorobutanol to form tetrahydrofuran. This serves as a model for the cyclization step.
Materials:
-
4-chlorobutanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
To a suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF under a nitrogen atmosphere, add a solution of 4-chlorobutanol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Carefully remove the solvent by distillation to obtain tetrahydrofuran.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its analogous cyclization. Yields for the intramolecular cyclization of the actual 4-chlorobutanol derived from the benzoate are expected to be in a similar range to the model reaction.
Table 1: Synthesis of this compound
| Entry | Substrate | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | 4-chlorobutanol | Benzoyl Chloride/Pyridine | DCM | 16 | 85-95 |
Table 2: Intramolecular Cyclization of 4-Chlorobutanol (Model Reaction)
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-chlorobutanol | NaH | THF | 66 (reflux) | 5 | 80-90 |
| 2 | 4-chlorobutanol | KH | DMF | 25 | 12 | 75-85 |
Applications in Drug Development
The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The ability to synthesize functionalized tetrahydropyrans through intramolecular cyclization of precursors like this compound is therefore of significant interest to drug development professionals. This methodology allows for the introduction of various substituents on the aromatic ring of the benzoate, which can be carried through the cyclization process to generate a library of substituted tetrahydropyran derivatives for structure-activity relationship (SAR) studies.
Troubleshooting and Safety Precautions
-
Safety: Sodium hydride is a highly flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) and away from moisture. Benzoyl chloride and pyridine are corrosive and toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Incomplete Reaction: If the esterification or cyclization does not go to completion, ensure all reagents and solvents are anhydrous. The strength of the base in the cyclization step is crucial.
-
Side Reactions: In the Williamson ether synthesis, elimination can be a competing side reaction, although it is less likely with a primary alkyl halide.
-
Purification: The benzoate ester can be purified by column chromatography. Tetrahydrofuran, being volatile, is typically purified by distillation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chlorobutyl Benzoate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-chlorobutyl benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction equilibrium, purity of reagents, and reaction conditions.
-
Equilibrium Limitations (Fischer Esterification): The Fischer esterification reaction between benzoic acid and 4-chlorobutanol is a reversible process. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.[1][2]
-
Solution: To shift the equilibrium towards the product, you can:
-
Use a large excess of one of the reactants, typically the less expensive one (e.g., 4-chlorobutanol).[2]
-
Remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a drying agent such as molecular sieves to the reaction mixture.[2][3]
-
-
-
Purity of Reagents: The presence of water in your starting materials (benzoic acid, 4-chlorobutanol, or solvent) will inhibit the forward reaction in Fischer esterification.[3] For the acyl chloride method, using old or improperly stored benzoyl chloride that has hydrolyzed to benzoic acid will also reduce the yield.
-
Solution: Ensure all reactants and solvents are anhydrous. Use freshly distilled or commercially available anhydrous reagents.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, such as dehydration of the alcohol or decomposition of the product.[3][4]
-
Solution: The optimal temperature range is typically between 60-120°C.[4] It is crucial to monitor the reaction temperature and adjust it to find the best balance between reaction rate and selectivity.
-
-
Catalyst Issues: An insufficient amount of catalyst, or a catalyst that has lost its activity (e.g., hydrated acid catalyst), will result in a slow or incomplete reaction.[3]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side reactions depend on the synthetic route chosen.
-
In Fischer Esterification:
-
Ether Formation: At high temperatures and in the presence of a strong acid catalyst, 4-chlorobutanol can undergo self-condensation to form an ether.
-
Solution: Maintain the reaction temperature within the optimal range and avoid prolonged reaction times.
-
-
-
Using Benzoyl Chloride:
-
Reaction with Water: If water is present, benzoyl chloride will hydrolyze to benzoic acid, which will not react under the same conditions.
-
Solution: As mentioned, ensure all glassware and reagents are scrupulously dry.
-
-
Q3: The work-up of my reaction is proving difficult, and I'm losing product during purification. What is the recommended procedure?
A3: A standard work-up procedure for the synthesis of this compound involves several steps to remove unreacted starting materials, catalyst, and byproducts.
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent immiscible with water, such as diethyl ether or dichloromethane. Wash the organic layer sequentially with:
-
Water, to remove the bulk of water-soluble impurities.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic catalyst and remove unreacted benzoic acid. Be cautious as this may cause foaming due to the evolution of CO₂.[6]
-
Brine (saturated aqueous sodium chloride solution) to aid in the separation of the organic and aqueous layers and remove residual water.[7]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][8]
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods are:
-
Fischer Esterification: The reaction of benzoic acid with 4-chlorobutanol in the presence of an acid catalyst.[4]
-
Acyl Chloride Method: The reaction of benzoyl chloride with 4-chlorobutanol.[4]
-
Reaction of Benzoyl Chloride with Tetrahydrofuran: This method utilizes a Lewis acid catalyst, such as zinc chloride, to open the tetrahydrofuran ring and form the ester in one pot.[5]
Q2: Which catalyst is most effective for the synthesis of this compound?
A2: The choice of catalyst depends on the synthetic route:
-
For Fischer esterification , strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[4]
-
For the reaction involving the ring-opening of tetrahydrofuran with benzoyl chloride , Lewis acids such as anhydrous zinc chloride (ZnCl₂), titanium chloride, or stannic chloride are effective.[5]
Q3: What are the typical reaction times and temperatures?
A3: Reaction conditions vary based on the chosen method and scale:
-
Fischer Esterification: Typically requires heating for 4-24 hours at temperatures ranging from 60-120°C.[4]
-
Benzoyl Chloride with Tetrahydrofuran: This reaction can be quite vigorous initially, requiring cooling. After the initial exotherm, the mixture is typically heated for a short period (e.g., 15 minutes on a steam bath) to ensure completion.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Data Presentation
| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ring-opening of THF | Benzoyl chloride, Tetrahydrofuran | Anhydrous Zinc Chloride | Benzene (for work-up) | Initial cooling, then steam bath | ~15 minutes | 78-83 | [5] |
| Fischer Esterification | Benzoic acid, Methanol | Concentrated Sulfuric Acid | Methanol (excess) | 65 | Until completion | 90 | [8] |
| Fischer Esterification | Hydroxy acid, Ethanol | Concentrated Sulfuric Acid | Ethanol (excess) | Reflux | 2 hours | 95 | [8] |
Note: The Fischer esterification examples use methanol and ethanol, but the principles are directly applicable to 4-chlorobutanol.
Experimental Protocols
Method 1: Synthesis from Benzoyl Chloride and Tetrahydrofuran [5]
-
Apparatus Setup: In a 200-mL round-bottomed flask, equip a reflux condenser.
-
Reagent Addition: To the flask, add 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused zinc chloride.
-
Reaction Initiation and Control: A vigorous reaction will commence almost immediately. Once the mixture begins to boil, apply external cooling with an ice bath to control the exothermic reaction.
-
Heating: After the initial vigorous reaction subsides, heat the mixture on a steam bath for 15 minutes.
-
Work-up:
-
Cool the reaction mixture and dissolve it in 100 mL of benzene.
-
Transfer the solution to a separatory funnel and wash it with 100 mL of a 5% sodium chloride solution, followed by 100 mL of a saturated sodium bicarbonate solution.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
-
Purification: Fractionally distill the dried solution under reduced pressure. Collect the product at 140–143°C/5 mm Hg. The expected yield is 45–48 g (78–83%).
Method 2: General Fischer Esterification Protocol (Adapted for this compound) [6][9]
-
Apparatus Setup: In a round-bottomed flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add the reactants and catalyst.
-
Reagent Addition: For example, combine 1 mole of benzoic acid, 1.2 to 3 moles of 4-chlorobutanol, and a catalytic amount of concentrated sulfuric acid (e.g., 0.5-2 mol%). If using a solvent for azeotropic water removal, toluene is a common choice.
-
Heating: Heat the mixture to reflux for the required time (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an excess of 4-chlorobutanol was used, it can be removed by vacuum distillation.
-
Dilute the residue with an organic solvent like diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine as described in Method 1.
-
-
Drying and Purification: Dry the organic layer with an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in synthesis.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (946-02-1) for sale [vulcanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Technical Support Center: Synthesis of 4-Chlorobutyl Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chlorobutyl benzoate synthesis.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Cause 1: Incomplete Reaction (Fischer Esterification)
The Fischer esterification of benzoic acid and 4-chloro-1-butanol is an equilibrium-limited reaction.[1][2][3] To drive the reaction towards the product, several strategies can be employed.
-
Solution:
-
Excess Reagent: Use a large excess of one of the reactants, typically the less expensive one (in this case, 4-chloro-1-butanol).[2][3]
-
Water Removal: Continuously remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a drying agent.[3]
-
Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[2][4]
-
Possible Cause 2: Inactive Acyl Chloride
When using the acyl chloride method, the benzoyl chloride may have degraded due to exposure to moisture.
-
Solution:
-
Use freshly distilled or newly purchased benzoyl chloride for the best results.[5]
-
Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
Possible Cause 3: Catalyst Issues (Synthesis from Tetrahydrofuran)
In the synthesis from tetrahydrofuran (THF) and benzoyl chloride, the Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) is crucial.[5]
-
Solution:
Problem 2: Presence of Significant Side Products
Possible Cause 1: Ether Formation
Under acidic conditions and at elevated temperatures, 4-chloro-1-butanol can undergo self-condensation to form a diether.
-
Solution:
-
Temperature Control: Maintain the reaction temperature at the optimal level without excessive heating. Typical temperatures for Fischer esterification range from 80-120°C.[4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid prolonged reaction times that can favor side product formation.
-
Possible Cause 2: Formation of 1,4-dichlorobutane
In the presence of a chloride source (from the starting material or catalyst) and strong acid, the hydroxyl group of 4-chloro-1-butanol can be substituted to form 1,4-dichlorobutane.
-
Solution:
-
Stoichiometry: Use the correct stoichiometry of reactants.
-
Catalyst Choice: While strong acid is needed for Fischer esterification, using a milder catalyst or a lower concentration might reduce this side reaction.
-
Possible Cause 3: Unreacted Starting Materials
The final product may be contaminated with unreacted benzoic acid or 4-chloro-1-butanol.
-
Solution:
-
Purification: Unreacted benzoic acid can be removed by washing the organic layer with a basic solution, such as saturated sodium bicarbonate.[5] Unreacted 4-chloro-1-butanol can be removed by washing with water or brine.
-
Chromatography: If simple extraction is insufficient, column chromatography can be used to separate the product from the starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods are:
-
Fischer Esterification: The reaction of benzoic acid with 4-chloro-1-butanol in the presence of an acid catalyst.[4]
-
Acyl Chloride Method: The reaction of benzoyl chloride with 4-chloro-1-butanol.[4]
-
From Tetrahydrofuran: The ring-opening reaction of tetrahydrofuran with benzoyl chloride using a Lewis acid catalyst.[5]
Q2: Which method generally gives the highest yield?
A2: The reaction of benzoyl chloride with tetrahydrofuran in the presence of zinc chloride has been reported to give yields in the range of 78-83%.[5] Fischer esterification yields can be high but are highly dependent on effectively shifting the reaction equilibrium.
Q3: What catalysts are effective for the Fischer esterification of benzoic acid with 4-chloro-1-butanol?
A3: Strong acid catalysts are typically used. Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][4] Lewis acids can also be employed.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product spot.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture composition over time.
Q5: What is the best way to purify the final product?
A5: Purification typically involves:
-
Aqueous Workup: Washing the crude product with water, a basic solution (like sodium bicarbonate) to remove acidic impurities, and brine.[5]
-
Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[5]
-
Solvent Removal: Removing the solvent under reduced pressure.
-
Distillation: Fractional distillation under vacuum is an effective method for purifying this compound, which has a boiling point of 140–143°C at 5 mm Hg.[5]
-
Column Chromatography: If distillation is not sufficient to remove all impurities.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Reactants | Catalyst | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | Benzoic acid, 4-chloro-1-butanol | H₂SO₄ or p-TsOH | Variable, can be >90% with optimization | Uses readily available starting materials. | Equilibrium reaction requires water removal or excess reagent. |
| Acyl Chloride Method | Benzoyl chloride, 4-chloro-1-butanol | None required | High | Generally high yielding and goes to completion. | Benzoyl chloride is moisture-sensitive. |
| From Tetrahydrofuran | Benzoyl chloride, Tetrahydrofuran | ZnCl₂, TiCl₄, or SnCl₄ | 78-83%[5] | High yield in a single step from readily available materials. | Requires anhydrous conditions and a Lewis acid catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Tetrahydrofuran and Benzoyl Chloride[5]
This protocol is adapted from Organic Syntheses.
-
Reaction Setup: In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 31.4 mL (38 g, 0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (25 g, 0.35 mole) of tetrahydrofuran, and 5 g of freshly fused, anhydrous zinc chloride.
-
Initial Reaction: A vigorous reaction will start almost immediately. If the mixture begins to boil, apply external cooling with an ice bath to moderate the reaction.
-
Heating: Once the initial vigorous reaction has subsided, heat the mixture on a steam bath for 15 minutes.
-
Workup:
-
Cool the reaction mixture and dissolve it in 100 mL of benzene.
-
Wash the benzene solution with 100 mL of a 5% sodium chloride solution.
-
Wash the solution with 100 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
-
Drying and Purification:
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Fractionally distill the filtrate under reduced pressure. Collect the product at 140–143°C/5 mm Hg. The expected yield is 45–48 g (78–83%).
-
Visualizations
Caption: General experimental workflow for Fischer esterification.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. This compound (946-02-1) for sale [vulcanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Chlorobutyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Chlorobutyl benzoate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are several common methods for the synthesis of this compound, primarily involving esterification reactions. The most frequently employed routes include:
-
Reaction of Benzoyl Chloride with Tetrahydrofuran: This method involves the Lewis acid-catalyzed ring opening of tetrahydrofuran (THF) with benzoyl chloride.[1] Common catalysts include zinc chloride, stannic chloride, and titanium chloride.[1]
-
Fischer Esterification: This is the acid-catalyzed esterification of benzoic acid with 4-chloro-1-butanol.[2][3] The reaction is reversible and typically requires an excess of the alcohol and removal of water to drive it to completion.[2][3]
-
Acyl Chloride Reaction with Alcohol: This route involves the reaction of benzoyl chloride with 4-chloro-1-butanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[4]
Q2: I am seeing a significant amount of a high-boiling impurity in my final product. What could it be?
A2: A common high-boiling impurity is bis(4-chlorobutyl) ether . This side product can form through an acid-catalyzed intermolecular dehydration of two molecules of 4-chloro-1-butanol, particularly at elevated temperatures.[4][5] In the synthesis of the related compound 1,4-dichlorobutane from tetrahydrofuran, the formation of 4,4'-dichlorodibutyl ether is a known byproduct.[4][6]
Q3: My reaction yield is consistently low when using the Fischer esterification method. What are the likely causes?
A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][7] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[2][7] Other factors include incomplete reaction due to insufficient reaction time or catalyst, and suboptimal temperature.
Q4: During the workup of my reaction, I notice the formation of a water-soluble, low-boiling compound. What might this be?
A4: If your workup involves basic conditions (e.g., a sodium bicarbonate wash), you may be promoting the intramolecular cyclization of unreacted 4-chloro-1-butanol to form tetrahydrofuran (THF) .[8] This is a common side reaction for gamma-halo alcohols in the presence of a base.
Q5: I have identified 1,4-dichlorobutane in my product mixture. How is this being formed?
A5: The formation of 1,4-dichlorobutane can occur if a source of chloride ions reacts with 4-chloro-1-butanol under acidic conditions. The acid catalyst (e.g., HCl or H₂SO₄) can protonate the hydroxyl group, which is then displaced by a chloride ion. This is more prevalent when using reaction conditions that generate HCl, such as the use of benzoyl chloride without a base or thionyl chloride to prepare the acyl chloride. In the synthesis of 4,4'-dichlorodibutyl ether, 1,4-dichlorobutane is also a known byproduct.[4][5]
Troubleshooting Guides
Below are troubleshooting guides for the common side reactions encountered during the synthesis of this compound.
Side Reaction: Formation of Bis(4-chlorobutyl) ether
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Presence of a high-boiling impurity, often with a similar polarity to the product. | Excessive heat: High reaction temperatures promote the intermolecular dehydration of 4-chloro-1-butanol. | - Carefully control and monitor the reaction temperature. For the synthesis of 1,4-dichlorobutane from THF, higher temperatures (around 150°C) were found to minimize ether formation compared to lower temperatures (110°C where up to 25% ether was observed).[9] For esterification, use the minimum temperature required for a reasonable reaction rate. |
| High concentration of alcohol: A high concentration of 4-chloro-1-butanol increases the probability of intermolecular reactions. | - If feasible, use a stoichiometry with a slight excess of the benzoic acid derivative. - Consider using a solvent to maintain a lower concentration of the alcohol. | |
| Strongly acidic conditions: Acid catalysts can promote ether formation. | - Optimize the catalyst loading to the minimum effective amount. - Consider using a milder catalyst if possible. |
Side Reaction: Formation of Tetrahydrofuran (THF)
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Low yield of this compound and presence of a volatile, water-soluble impurity. | Basic conditions: The presence of a base (e.g., during workup with sodium bicarbonate or carbonate) can catalyze the intramolecular cyclization of unreacted 4-chloro-1-butanol.[8] | - Neutralize the reaction mixture carefully with a weak acid before extraction. - Minimize the contact time with basic aqueous solutions during workup. - Ensure the complete consumption of 4-chloro-1-butanol before beginning the workup. |
Side Reaction: Formation of 1,4-Dichlorobutane
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Presence of a non-polar, volatile impurity in the product mixture. | Presence of excess chloride ions and acid: Reaction conditions that generate HCl (e.g., using benzoyl chloride without a base) can lead to the conversion of 4-chloro-1-butanol to 1,4-dichlorobutane. | - When using benzoyl chloride, add a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl as it is formed. - If preparing benzoyl chloride in situ, ensure the complete removal of the chlorinating agent (e.g., thionyl chloride) before adding 4-chloro-1-butanol. |
Issue: Incomplete Reaction (Fischer Esterification)
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Low conversion of starting materials to product. | Equilibrium limitation: The presence of water, a byproduct, drives the reaction backward.[2] | - Use a large excess of one of the reactants, typically the less expensive one (often the alcohol).[2] - Remove water as it is formed using a Dean-Stark apparatus with an azeotroping solvent like toluene.[2] - Add a dehydrating agent, such as molecular sieves, to the reaction mixture. |
| Insufficient catalysis: The amount of acid catalyst may be too low. | - Increase the catalyst loading. Common catalysts include sulfuric acid and p-toluenesulfonic acid.[7] | |
| Low reaction temperature: The reaction rate may be too slow. | - Increase the reaction temperature, typically to the reflux temperature of the alcohol or solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoyl Chloride and Tetrahydrofuran
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Benzoyl chloride (freshly distilled)
-
Tetrahydrofuran (THF)
-
Zinc chloride (freshly fused)
-
Benzene
-
5% Sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, mix freshly distilled benzoyl chloride (0.27 mol), tetrahydrofuran (0.35 mol), and freshly fused zinc chloride (5 g).
-
A vigorous reaction will start. Apply external cooling with an ice bath to control the initial exotherm.
-
After the initial reaction subsides, heat the mixture on a steam bath for 15 minutes.
-
Cool the mixture and dissolve it in 100 mL of benzene.
-
Wash the benzene solution with 100 mL of a 5% sodium chloride solution, followed by 100 mL of a saturated sodium bicarbonate solution.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Fractionally distill the solution under reduced pressure to obtain this compound.
Yield: 78-83%[1] Boiling Point: 140-143°C at 5 mmHg[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US2889380A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
Removal of unreacted starting materials from 4-Chlorobutyl benzoate
Technical Support Center: 4-Chlorobutyl Benzoate Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from this compound, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is contaminated with a significant amount of unreacted 4-chlorobutanol. How can I remove it?
A1: Unreacted 4-chlorobutanol can be removed through several methods, primarily by vacuum distillation or by washing with an aqueous solution.
-
Vacuum Distillation: This is the most effective method. This compound has a significantly higher boiling point than 4-chlorobutanol. By carefully controlling the temperature and pressure, you can distill off the lower-boiling 4-chlorobutanol, leaving behind the purified product. For example, this compound has a boiling point of 140-143°C at 5 mm Hg.[1]
-
Aqueous Wash: You can wash the crude product with water or a brine solution in a separatory funnel. Since 4-chlorobutanol has some solubility in water, this will help to remove it from the organic layer containing your product. Repeat the wash several times for better results.
Q2: I have residual benzoyl chloride in my this compound. What is the best way to eliminate it?
A2: Benzoyl chloride is reactive and can be readily removed by quenching the reaction mixture.
-
Aqueous Bicarbonate Wash: The most common method is to wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Benzoyl chloride will react with the bicarbonate to form sodium benzoate, which is water-soluble and will be partitioned into the aqueous layer, and carbon dioxide. It is important to perform this wash carefully as the evolution of CO₂ gas can cause pressure buildup in a sealed separatory funnel.
-
Reaction with an Amine: Another strategy is to add a small amount of a primary or secondary amine, such as aniline, to the reaction mixture. The amine will react with the excess benzoyl chloride to form a solid benzamide, which can then be removed by filtration.[2]
Q3: After quenching my reaction, I have benzoic acid as a contaminant. How do I remove it?
A3: Benzoic acid can be removed by extraction with a basic solution.
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Base Extraction: Wash the organic layer containing your product with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (NaOH).[3] The basic solution will deprotonate the benzoic acid to form sodium benzoate, which is highly soluble in water and will be extracted from the organic phase. Multiple extractions will ensure complete removal.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable method for purifying this compound, especially for smaller-scale reactions or when high purity is required.[4]
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, can be used as the mobile phase. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand to ensure good separation between the product and impurities.
Q5: What are the key physical properties to consider during the purification of this compound by distillation?
A5: The most critical property is the boiling point of this compound and the potential starting materials under reduced pressure. This data allows for effective separation.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mm Hg) |
| This compound | 212.67 | 176-178 | 20[5][6] |
| 140-143 | 5[1] | ||
| 132-135 | 2.5[1] | ||
| 4-Chlorobutanol | 108.57 | 85-86 | 14 |
| Benzoyl Chloride | 140.57 | 197.2 | 760 |
| Benzoic Acid | 122.12 | 249 | 760 |
Experimental Protocols
Protocol 1: Purification of this compound by Extraction and Vacuum Distillation
This protocol assumes the synthesis was performed by reacting 4-chlorobutanol with benzoyl chloride.
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
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Washing with Sodium Bicarbonate: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from CO₂ evolution. Continue washing until no more gas evolves. This step removes unreacted benzoyl chloride and any benzoic acid formed.[1]
-
Washing with Water and Brine: Wash the organic layer with water, followed by a wash with a saturated brine solution to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.
-
Vacuum Distillation: Set up a vacuum distillation apparatus. Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (e.g., 140-143°C at 5 mm Hg).[1]
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. This compound CAS#: 946-02-1 [m.chemicalbook.com]
- 6. This compound | 946-02-1 [chemicalbook.com]
Preventing byproduct formation in 4-Chlorobutyl benzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-chlorobutyl benzoate.
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses specific issues that may arise during the synthesis of this compound, leading to the formation of unwanted byproducts.
Q1: I am observing a significant amount of a higher-boiling impurity in my final product. What is it and how can I prevent its formation?
Possible Cause: The high-boiling impurity is likely bis(4-chlorobutyl) ether . This byproduct can form through a side reaction, particularly under acidic conditions or at elevated temperatures, where two molecules of 4-chlorobutanol react, or a molecule of 4-chlorobutanol reacts with the already formed this compound.
Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures during the esterification reaction. Higher temperatures can promote the intermolecular etherification of 4-chlorobutanol.
-
Use of a Non-Acidic Catalyst or Method: If using an acid-catalyzed method like Fischer esterification, consider minimizing the amount of acid catalyst or exploring alternative methods. The reaction of benzoyl chloride with 4-chlorobutanol in the presence of a non-acidic catalyst or a base scavenger (like pyridine) can be a better alternative.
-
Stoichiometry Control: Use a slight excess of the benzoylating agent (e.g., benzoyl chloride) to ensure the complete conversion of 4-chlorobutanol, minimizing its availability for self-condensation.
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Purification: If the byproduct has already formed, it can be separated from this compound by fractional distillation under reduced pressure, as their boiling points are different.
Q2: My yield of this compound is low, and I detect a volatile, low-boiling impurity. What could be the issue?
Possible Cause: The low-boiling impurity is likely tetrahydrofuran (THF) . 4-Chlorobutanol can undergo intramolecular cyclization, especially in the presence of a base or upon heating, to form the stable five-membered ring of THF. This is a common side reaction.[1]
Solutions:
-
Avoid Basic Conditions: When working with 4-chlorobutanol, avoid strong bases, as they can catalyze the intramolecular cyclization to THF. If a base is required, for example, to neutralize acid, use it at low temperatures and add it slowly.
-
Temperature Control: Keep the reaction and work-up temperatures as low as reasonably possible to minimize the rate of cyclization.
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Prompt Work-up: After the reaction is complete, proceed with the work-up and purification steps promptly to minimize the time 4-chlorobutanol is exposed to conditions that could lead to cyclization.
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Choice of Synthesis Route: Synthesizing this compound from tetrahydrofuran and benzoyl chloride in the presence of a Lewis acid like zinc chloride can be an effective method that avoids starting with 4-chlorobutanol.[2]
Q3: The reaction is sluggish, and upon increasing the temperature, I see more byproducts. How can I improve the reaction rate without promoting side reactions?
Possible Cause: The reaction kinetics may be slow at lower temperatures, while higher temperatures favor side reactions.
Solutions:
-
Catalyst Optimization:
-
Fischer Esterification: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in the appropriate catalytic amount.
-
Acyl Chloride Method: The reaction between benzoyl chloride and 4-chlorobutanol is generally faster than Fischer esterification.[3] The use of a catalyst is not always necessary but can be optimized if needed.
-
-
Solvent Choice: The choice of solvent can influence reaction rates. A solvent that azeotropically removes water can drive the equilibrium forward in Fischer esterification. For the acyl chloride method, an inert solvent that dissolves both reactants well is ideal.
-
Reagent Purity: Ensure that the starting materials, particularly 4-chlorobutanol and benzoyl chloride, are pure and dry. Impurities can interfere with the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The two most common byproducts are:
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Bis(4-chlorobutyl) ether: Formed from the intermolecular reaction of two 4-chlorobutanol molecules or the reaction of 4-chlorobutanol with the product.
-
Tetrahydrofuran (THF): Formed from the intramolecular cyclization of 4-chlorobutanol.[1]
Q2: Which synthesis method is generally preferred to minimize byproduct formation?
The reaction of benzoyl chloride with 4-chlorobutanol is often preferred over the Fischer esterification of benzoic acid with 4-chlorobutanol for this specific product. The milder reaction conditions and the absence of a strong acid catalyst in the acyl chloride method can help minimize the formation of both bis(4-chlorobutyl) ether and tetrahydrofuran. An even more direct route involves the reaction of benzoyl chloride with tetrahydrofuran in the presence of a Lewis acid catalyst like zinc chloride, which avoids the isolation of 4-chlorobutanol.[2]
Q3: How can I effectively purify this compound from its byproducts?
Fractional distillation under reduced pressure is the most effective method for purifying this compound from the common byproducts. The boiling points of this compound, bis(4-chlorobutyl) ether, and any unreacted starting materials are sufficiently different to allow for good separation.
Q4: Can I use a base to neutralize the HCl generated in the acyl chloride method?
Yes, a non-nucleophilic base like pyridine or triethylamine can be used to scavenge the HCl produced. However, care must be taken as the presence of a base can also promote the cyclization of any unreacted 4-chlorobutanol to THF. It is advisable to add the base at a low temperature.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Feature | Fischer Esterification | Acyl Chloride Method |
| Reactants | Benzoic acid, 4-Chlorobutanol | Benzoyl chloride, 4-Chlorobutanol |
| Catalyst | Strong acid (e.g., H₂SO₄) | Often none, or a base scavenger |
| Byproducts | Water, Bis(4-chlorobutyl) ether, THF | HCl, Bis(4-chlorobutyl) ether, THF |
| Reaction Conditions | Typically requires heating | Can often be run at lower temperatures |
| Byproduct Risk | Higher risk of ether and THF formation | Generally lower risk of byproducts |
Table 2: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Effect on Bis(4-chlorobutyl) ether | Effect on Tetrahydrofuran | Recommendation for Minimizing Byproducts |
| Temperature | Increases with higher temperature | Increases with higher temperature | Maintain moderate reaction temperatures. |
| Acid Catalyst | Can promote its formation | Can promote its formation | Use minimal catalytic amount or avoid. |
| Base | Not a direct cause | Significantly promotes its formation | Avoid strong bases or use with caution at low temperatures. |
| Reaction Time | Longer times at high temp may increase it | Longer times under basic/acidic conditions may increase it | Monitor reaction to completion to avoid prolonged heating. |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Acyl Chloride Method
This protocol is adapted from a reliable source for a similar reaction and is a recommended starting point.
Materials:
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4-Chlorobutanol
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Benzoyl chloride
-
Pyridine (optional, as a base scavenger)
-
Anhydrous diethyl ether or dichloromethane (solvent)
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobutanol (1.0 equivalent) in anhydrous diethyl ether.
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If using a base, add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting byproduct formation during this compound synthesis.
References
Stability and degradation of 4-Chlorobutyl benzoate under reaction conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 4-Chlorobutyl benzoate under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical reaction conditions?
A1: this compound has two main points of reactivity that can lead to degradation: the ester linkage and the terminal alkyl chloride. The primary degradation pathways are:
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Hydrolysis: The ester bond is susceptible to cleavage under both acidic and basic conditions, yielding benzoic acid and 4-chlorobutanol. Basic conditions, in particular, readily promote this hydrolysis.
-
Intramolecular Cyclization (SN2): The terminal chloride on the butyl chain can be displaced by the carbonyl oxygen of the ester group, especially under basic conditions or upon heating, leading to the formation of tetrahydrofuran and benzoyl chloride, which would then likely hydrolyze to benzoic acid.
-
Elimination (E2): Under strongly basic and high-temperature conditions, an elimination reaction can occur to form 4-butenyl benzoate, although this is generally less favored than substitution or hydrolysis.
Q2: How stable is this compound to heat?
A2: this compound exhibits relatively high thermal stability.[1] Its documented boiling point is 140-143°C at a reduced pressure of 0.007 bar, suggesting it can withstand elevated temperatures for a period without significant decomposition.[1] However, prolonged heating, especially in the presence of impurities or catalysts, can promote degradation reactions.
Q3: What are the most common impurities found in this compound after synthesis?
A3: Common impurities depend on the synthetic method used. For the common Fischer esterification synthesis from benzoic acid and 4-chlorobutanol, impurities may include:
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Unreacted benzoic acid
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Unreacted 4-chlorobutanol
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Side products from the dehydration of 4-chlorobutanol (e.g., ethers)
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Residual acid catalyst (e.g., sulfuric acid)
Q4: How can I effectively purify crude this compound?
A4: A standard purification protocol involves the following steps:
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Aqueous Workup: After the reaction, the crude product is typically dissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid and the acid catalyst.[2][3] This is followed by a wash with water and then brine.
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Drying: The organic layer is dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.
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Solvent Removal: The solvent is removed under reduced pressure.
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Distillation or Chromatography: For higher purity, the product can be purified by vacuum distillation or column chromatography on silica gel.[4][5]
Troubleshooting Guides
Problem 1: Low Yield in Fischer Esterification Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive it to completion, use a large excess of one reactant (typically the less expensive one, 4-chlorobutanol) or remove water as it forms using a Dean-Stark apparatus.[2] |
| Loss of Product During Workup | This compound has some solubility in aqueous solutions. Minimize the volume of aqueous washes and ensure the pH of the wash solutions is appropriate to avoid hydrolysis. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used.[2] |
Problem 2: Presence of Benzoic Acid Impurity in the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Esterification | See "Incomplete Reaction" under Problem 1. |
| Hydrolysis During Workup | Avoid prolonged contact with basic aqueous solutions during the workup. If a basic wash is used, perform it quickly and at a low temperature. |
| Inefficient Extraction | Ensure thorough mixing during the wash with sodium bicarbonate solution to completely neutralize and extract the benzoic acid. Repeat the wash if necessary.[3] |
Problem 3: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Steps |
| Intramolecular Cyclization | This is more likely to occur under basic conditions or at high temperatures. If the reaction is performed at elevated temperatures, minimize the reaction time. During a basic workup, keep the temperature low and the contact time short. |
| Elimination Reactions | Avoid using strong, non-nucleophilic bases and high temperatures if elimination is a concern. |
Summary of Stability and Degradation Data
| Condition | Stability | Primary Degradation Products | Notes |
| Acidic (Aqueous) | Moderate | Benzoic acid, 4-chlorobutanol | Hydrolysis of the ester is the main reaction. |
| Basic (Aqueous) | Low | Benzoic acid, 4-chlorobutanol, Tetrahydrofuran | Ester hydrolysis is rapid. Intramolecular cyclization is also possible. |
| Thermal (Neat) | High | Minimal degradation at moderate temperatures. | Prolonged heating can lead to decomposition. |
| On Silica Gel | Moderate | Potential for hydrolysis if silica is acidic and contains water. | Use neutral or deactivated silica gel for chromatography. |
Experimental Protocols
Protocol: Fischer Esterification of Benzoic Acid with 4-Chlorobutanol
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
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Benzoic acid
-
4-Chlorobutanol
-
Concentrated sulfuric acid
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
-
In a round-bottom flask, combine benzoic acid (1 equivalent), 4-chlorobutanol (3-4 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[2]
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
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Transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), water, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Major degradation pathways of this compound.
References
Troubleshooting low conversion in 4-Chlorobutyl benzoate esterification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the esterification of benzoic acid with 4-chlorobutanol to synthesize 4-chlorobutyl benzoate.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the primary causes for low conversion in this esterification?
Answer: Low conversion in the Fischer esterification of this compound is a common challenge, primarily due to the reversible nature of the reaction. The equilibrium between reactants (benzoic acid and 4-chlorobutanol) and products (this compound and water) must be actively shifted towards the product side.[1] Several factors can be optimized to achieve this:
-
Inefficient Water Removal: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[2]
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Suboptimal Reactant Ratio: An equimolar ratio of reactants may not be sufficient to achieve high conversion due to the reaction equilibrium.[3]
-
Inadequate Catalyst Activity: The acid catalyst may be insufficient in quantity or may have lost its activity.
-
Unfavorable Reaction Temperature and Time: The reaction may not have been heated long enough or at a high enough temperature to reach completion.[4]
-
Presence of Impurities: Water or other impurities in the starting materials can interfere with the reaction.
-
Side Reactions: Undesirable side reactions can consume the reactants or the product.
Question: I am using a standard Fischer esterification protocol with sulfuric acid, but my TLC plate still shows a significant amount of unreacted benzoic acid. How can I improve my yield?
Answer: To drive the equilibrium towards the formation of this compound, consider the following protocol adjustments:
-
Increase the Alcohol Molar Ratio: Employing an excess of 4-chlorobutanol can significantly shift the equilibrium towards the product. Molar ratios of alcohol to carboxylic acid of 3:1 or even higher are often effective.[3]
-
Ensure Efficient Water Removal:
-
Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus is highly effective for continuously removing water as it is formed.
-
Drying Agents: The addition of a drying agent, such as molecular sieves, directly to the reaction mixture can also sequester water.[2]
-
-
Optimize Catalyst Loading: Ensure a sufficient amount of a strong acid catalyst is used. Typical catalytic amounts range from 1-5 mol% of the limiting reagent. For challenging esterifications, slightly higher catalyst loading may be beneficial.[5]
-
Increase Reaction Temperature and Time: Higher temperatures generally accelerate the reaction rate. Refluxing the reaction mixture is a common practice.[6] Monitor the reaction progress by TLC over a longer period to ensure it has reached completion. For butanol esterification, increasing the temperature from 55°C to 75°C has been shown to significantly increase conversion.[4]
Question: I suspect side reactions are occurring. What are the most likely side products and how can I minimize their formation?
Answer: Under the acidic conditions of Fischer esterification, 4-chlorobutanol can undergo side reactions. Additionally, the work-up procedure can introduce conditions for other unwanted reactions.
-
Formation of 1,4-Dichlorobutane: In the presence of a strong acid and a chloride source (like HCl, which can be formed from the reaction of the catalyst with the chloride of the alcohol), 4-chlorobutanol can be converted to 1,4-dichlorobutane. Using a non-halide containing acid catalyst like p-toluenesulfonic acid (p-TsOH) can mitigate this.
-
Intramolecular Cyclization to Tetrahydrofuran (THF): This is more likely to occur under basic conditions, which might be encountered during the work-up if a strong base is used to neutralize the acid catalyst.[7] During work-up, use a mild base like sodium bicarbonate and avoid prolonged exposure to basic conditions.
-
Ether Formation: At high temperatures, an acid-catalyzed dehydration of two molecules of 4-chlorobutanol can lead to the formation of a diether. Using the alcohol in a large excess should be avoided if this becomes a significant issue.
To minimize these side reactions, it is crucial to maintain optimal reaction conditions and carefully control the pH during the work-up.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction time and temperature for the synthesis of this compound?
A1: A general starting point for Fischer esterification is to reflux the reaction mixture for 4-24 hours.[8] The optimal temperature is typically the boiling point of the excess alcohol or the solvent used. For instance, reactions with butanol have shown good conversion rates at 75°C.[4] It is highly recommended to monitor the reaction progress by TLC or GC to determine the optimal reaction time for your specific setup.
Q2: Which acid catalyst is best for this esterification?
A2: Strong protic acids are the most common catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are both effective. p-TsOH is often preferred as it is a solid, easier to handle, and less likely to cause charring at high temperatures.
Q3: How do I effectively remove the unreacted benzoic acid and 4-chlorobutanol after the reaction?
A3: A standard work-up procedure is effective for purification:
-
After cooling the reaction mixture, dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted benzoic acid. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
After filtration, the solvent and any excess 4-chlorobutanol can be removed under reduced pressure.
-
For high purity, the crude product can be further purified by vacuum distillation or column chromatography on silica gel. The boiling point of this compound is reported to be 140-143°C at 0.007 bar.[8]
Q4: Can I perform this reaction without a solvent?
A4: Yes, a solvent-free reaction is possible, especially if a large excess of 4-chlorobutanol is used, allowing it to act as both a reactant and the solvent. Solvent-free conditions can lead to higher reaction rates due to increased reactant concentration.[6]
Data Presentation
Table 1: Effect of Temperature on Benzoic Acid Conversion with Butanol *
| Temperature (°C) | Benzoic Acid Conversion (%) |
| 55 | 43.3 |
| 65 | 62.5 |
| 75 | 87.8 |
*Data adapted from a study on the esterification of benzoic acid with butanol using a deep eutectic solvent catalyst, demonstrating the general trend of temperature effects.[4]
Table 2: Impact of Reactant Molar Ratio on Ester Yield *
| Benzoic Acid (mmol) | Methanol (mmol) | Molar Ratio (Acid:Alcohol) | Ester Yield (%) |
| 1.69 | 1.69 | 1:1 | ~55 |
| 1.69 | 3.38 | 1:2 | ~75 |
| 1.69 | 5.07 | 1:3 | ~85 |
*Data adapted from a study on the esterification of benzoic acid with methanol, illustrating the effect of reactant stoichiometry on yield.[3]
Experimental Protocols
Detailed Methodology for Fischer Esterification of this compound
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent like toluene), add benzoic acid (1.0 eq), 4-chlorobutanol (3.0 eq), and a suitable solvent like toluene (if not running neat).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain the temperature. If using a Dean-Stark trap, ensure water is being collected.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is considered complete when the starting benzoic acid is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: Fischer Esterification Pathway for this compound Synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 6. ijstr.org [ijstr.org]
- 7. homework.study.com [homework.study.com]
- 8. This compound (946-02-1) for sale [vulcanchem.com]
Catalyst selection and optimization for 4-Chlorobutyl benzoate synthesis
Technical Support Center: Synthesis of 4-Chlorobutyl Benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The following sections detail catalyst selection, reaction optimization, experimental protocols, and solutions to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are several common methods for synthesizing this compound, each with distinct advantages depending on available starting materials and desired scale.[1]
-
Acylative Cleavage of Tetrahydrofuran (THF): This method involves reacting benzoyl chloride with tetrahydrofuran, which serves as both a reactant and a solvent, using a Lewis acid catalyst like zinc chloride.[2] It is an efficient route that provides good yields.[2]
-
Fischer Esterification: This is a direct esterification of benzoic acid with 4-chlorobutanol using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible and requires the removal of water to drive it towards the product.[1][3]
-
Acyl Chloride Method: This route involves the reaction of benzoyl chloride with 4-chlorobutanol.[1] This reaction is typically faster than Fischer esterification and can sometimes be performed without a catalyst, although bases like pyridine or other catalysts can be used.[4]
-
Phase-Transfer Catalysis (PTC): This method is useful when starting from a benzoate salt. The reaction occurs between an aqueous phase containing the benzoate salt and an organic phase containing a chlorobutane derivative. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the benzoate anion into the organic phase for the reaction.[5][6]
-
Transesterification: This involves reacting an existing ester, like methyl benzoate, with 4-chlorobutanol in the presence of a suitable catalyst to exchange the alcohol group.[1]
Q2: How do I select the most appropriate catalyst for my synthesis?
A2: Catalyst selection depends heavily on the chosen synthetic route, cost, desired reaction conditions, and sensitivity of your starting materials.
-
For the acylative cleavage of THF , freshly fused zinc chloride is a well-documented and effective catalyst.[2] Other Lewis acids like molybdenum(V) chloride or yttrium(III) chloride have also been reported for similar acylative ether cleavages.[7][8]
-
For Fischer Esterification , strong protic acids like sulfuric acid or p-TsOH are standard choices due to their effectiveness and low cost.[1]
-
For reactions involving benzoyl chloride , catalysts may not always be necessary, but Lewis acids (e.g., ZnCl₂, BiCl₃) or non-nucleophilic bases can be employed to accelerate the reaction.[2][4]
-
For Phase-Transfer Catalysis , quaternary ammonium salts (e.g., Tetrabutylammonium Bromide - TBAB) and phosphonium salts are the most common choices.[6][9] Polymer-supported catalysts like PEG-GMA/MMA offer the advantage of easy separation and reusability.
Q3: What are the critical parameters to optimize for this reaction?
A3: To maximize yield and purity, several parameters must be carefully controlled:
-
Temperature: Reaction temperatures typically range from 60-120°C.[1] Higher temperatures increase the reaction rate but may also promote the formation of side products.[1] For the vigorous reaction of benzoyl chloride with THF, initial cooling may be necessary.[2]
-
Reaction Time: Depending on the method and temperature, the reaction can take anywhere from a few hours to 24 hours to reach completion.[1] Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Water Removal (for Fischer Esterification): Since Fischer esterification is an equilibrium process, continuous removal of water using a Dean-Stark apparatus or a drying agent is crucial to drive the reaction to completion.[1][3]
-
Solvent: For routes other than THF cleavage, solvents like toluene or benzene can be used, particularly to aid in azeotropic water removal.[1] However, solvent-free conditions are also possible and can be more environmentally friendly.[1][4]
-
Reactant Stoichiometry: The molar ratio of reactants can influence the reaction outcome. For instance, in the THF cleavage route, an excess of THF is used as it also functions as the solvent.[2]
Q4: How can I purify the final this compound product?
A4: The typical purification workup involves several steps. After the reaction is complete, the mixture is often dissolved in a solvent like benzene or ether.[2] This solution is then washed with an aqueous solution of sodium bicarbonate to remove any unreacted acidic starting materials (like benzoic acid) or acid catalysts.[2] After washing and drying the organic layer over an anhydrous salt like sodium sulfate, the final product is isolated by fractional distillation under reduced pressure.[2] The boiling point is reported as 140–143°C at 5 mm Hg.[2]
Catalyst and Synthesis Route Comparison
The table below summarizes the key aspects of different catalytic systems for the synthesis of this compound.
| Synthetic Route | Catalyst | Typical Yield | Advantages | Disadvantages |
| Acylative Cleavage of THF | Zinc Chloride (ZnCl₂) | 78–83%[2] | High yield, uses readily available materials. | Reaction can be vigorous and requires initial cooling.[2] Requires anhydrous conditions. |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) or p-TsOH | Variable; depends on optimization | Inexpensive catalyst and starting materials. | Reversible reaction requiring water removal; can be slow.[1][3] |
| Acyl Chloride Method | None / Lewis Acids / Base | Generally high | Fast reaction, often high conversion. | Benzoyl chloride is corrosive and lachrymatory. Generates HCl as a byproduct.[1] |
| Phase-Transfer Catalysis | Quaternary Ammonium Salts (e.g., TBAB) | Up to 55% conversion reported for a model system | Mild reaction conditions, suitable for two-phase systems. | Requires a two-phase system; catalyst can sometimes be difficult to remove. |
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Inactive catalyst. For example, zinc chloride is hygroscopic and must be freshly fused before use.[2]
-
Solution: Ensure your catalyst is active and anhydrous. Purchase a new batch or prepare it appropriately (e.g., fuse ZnCl₂ under vacuum).
-
-
Possible Cause (Fischer Esterification): The reaction has not been driven to completion.
-
Solution: Ensure efficient water removal by using a Dean-Stark apparatus. Check that the apparatus is functioning correctly and consider increasing the reaction time or temperature.[3]
-
-
Possible Cause: Poor quality or wet reagents/solvents.
-
Solution: Use freshly distilled reagents.[2] Ensure all solvents are anhydrous, especially for the acyl chloride and THF cleavage routes where water can react with the starting materials or catalyst.
-
Problem 2: Reaction is Extremely Slow
-
Possible Cause: Insufficient catalyst loading or low reaction temperature.
-
Solution: Gradually increase the catalyst loading, keeping in mind that too much can lead to side reactions. Increase the reaction temperature in increments while monitoring the reaction for byproduct formation via TLC or GC.[1]
-
Problem 3: Formation of Significant Impurities
-
Possible Cause: The reaction temperature is too high, leading to decomposition or side reactions.
-
Solution: Lower the reaction temperature.[1] Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity.
-
-
Possible Cause (Acyl Chloride Method): Presence of residual water.
-
Solution: Ensure strictly anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents. Water will hydrolyze benzoyl chloride to benzoic acid, which can complicate purification.
-
-
Possible Cause: The product appears discolored (e.g., yellow tint).
Problem 4: Difficulties During Purification
-
Possible Cause: Incomplete removal of acidic components (e.g., benzoic acid, acid catalyst).
-
Solution: Ensure thorough washing with a saturated sodium bicarbonate solution.[2] Check the pH of the aqueous layer after washing to confirm it is basic. Multiple washes may be necessary.
-
-
Possible Cause: Impurities have a boiling point close to the product.
-
Solution: Use a fractional distillation column with high theoretical plates to improve separation. Ensure the distillation is performed under a stable, high vacuum. If distillation fails, consider purification by column chromatography on silica gel.
-
Experimental Protocols
Protocol 1: Synthesis via Acylative Cleavage of Tetrahydrofuran (Based on Organic Syntheses, Coll. Vol. 4, p.166 (1963)) [2]
-
Reagent Preparation: In a 200-mL round-bottomed flask equipped with a reflux condenser, mix 31.4 mL (0.27 mole) of freshly distilled benzoyl chloride, 28.2 mL (0.35 mole) of tetrahydrofuran, and 5 g of freshly fused, anhydrous zinc chloride.
-
Reaction Initiation: A vigorous exothermic reaction will begin almost immediately. Once the mixture starts to boil, apply external cooling with an ice bath to control the reaction rate.
-
Reaction Completion: After the initial vigorous reaction subsides, heat the mixture on a steam bath for 15 minutes to ensure completion.
-
Workup: Cool the reaction mixture and dissolve it in 100 mL of benzene.
-
Washing: Transfer the benzene solution to a separatory funnel and wash it with 100 mL of a 5% sodium chloride solution, followed by 100 mL of a saturated sodium bicarbonate solution to remove acidic impurities.
-
Drying and Isolation: Dry the benzene layer over anhydrous sodium sulfate. Filter off the drying agent and fractionally distill the solution under reduced pressure.
-
Purification: Collect the product fraction boiling at 140–143°C/5 mm Hg. The expected yield is 45–48 g (78–83%).
Protocol 2: Synthesis via Fischer Esterification [1][3]
-
Apparatus Setup: Assemble a round-bottomed flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Charging: To the flask, add benzoic acid (1.0 eq), 4-chlorobutanol (1.2 eq), and a suitable solvent such as toluene (approx. 2 mL per gram of benzoic acid).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 1-5 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the benzoic acid spot.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is basic. Finally, wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product.
Visualizations
Caption: A decision workflow for selecting a synthetic route and catalyst for this compound synthesis based on starting materials.
Caption: A decision tree to diagnose and resolve common causes of low yield in the synthesis of this compound.
References
- 1. This compound (946-02-1) for sale [vulcanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. biomedres.us [biomedres.us]
- 6. Phase Transfer Catalysts - CatOnium - Vesta Chemicals bv [vestachem.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Synthesis of 4-Chlorobutyl Benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-chlorobutyl benzoate, with a particular focus on the impact of solvent selection.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Water Removal: In Fischer esterification, water is a byproduct, and its presence can inhibit the reaction equilibrium from shifting towards the product.[1][2] | 1a. Use a Dean-Stark Apparatus: For solvents that form an azeotrope with water (e.g., toluene, hexane), a Dean-Stark trap is highly effective for continuous water removal. 1b. Use a Drying Agent: For other solvents, consider adding molecular sieves to the reaction mixture. 1c. Use Excess Alcohol: Using a large excess of 4-chloro-1-butanol can also drive the reaction forward.[3][4] |
| 2. Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount. | 2a. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. 2b. Optimize Catalyst Loading: Typically, 1-5 mol% of the catalyst relative to the carboxylic acid is effective. | |
| 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | 3a. Increase Temperature: Ensure the reaction is heated to the appropriate reflux temperature of the chosen solvent. Typical temperatures range from 60-120°C.[5] | |
| 4. Impure Reactants: Benzoic acid or 4-chloro-1-butanol may contain impurities that interfere with the reaction. | 4a. Purify Reactants: Recrystallize benzoic acid and distill 4-chloro-1-butanol if purity is a concern. | |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time: The reaction may not have reached equilibrium or completion. | 1a. Monitor Reaction Progress: Use TLC or GC to monitor the disappearance of starting materials. 1b. Extend Reaction Time: If the reaction is proceeding slowly, extend the reflux time. |
| 2. Reversible Reaction: The inherent reversibility of the Fischer esterification can lead to a significant amount of unreacted starting materials at equilibrium.[1][3] | 2a. Shift Equilibrium: Employ strategies for water removal or use an excess of one reactant as described above. | |
| Formation of Side Products | 1. Ether Formation: At high temperatures and in the presence of a strong acid, 4-chloro-1-butanol can undergo self-condensation to form a bis(4-chlorobutyl) ether. | 1a. Optimize Temperature: Avoid excessive heating. Maintain a gentle reflux. |
| 2. Elimination Reaction: Tertiary alcohols are prone to elimination, though this is less of a concern with the primary alcohol 4-chloro-1-butanol.[1] | 2a. Maintain Appropriate Temperature: Overheating can promote side reactions in general. | |
| Difficult Purification | 1. Similar Boiling Points: The product and unreacted 4-chloro-1-butanol may have close boiling points, making distillation challenging. | 1a. Aqueous Workup: After the reaction, wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted benzoic acid.[6] 1b. Vacuum Distillation: Purify the crude product by vacuum distillation for a high-purity final product.[5] |
| 2. Product Discoloration: The final product may have a yellow tint. | 2a. Activated Carbon Treatment: The product may be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities before a final distillation or filtration. A slight yellow tint on standing has been noted for this product.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods are:
-
Fischer Esterification: This is a direct, acid-catalyzed reaction between benzoic acid and 4-chloro-1-butanol.[5] It is a reversible reaction that requires shifting the equilibrium towards the product, often by removing water or using an excess of the alcohol.[1][4]
-
Acyl Chloride Method: Benzoic acid is first converted to benzoyl chloride using a reagent like thionyl chloride (SOCl₂). The more reactive benzoyl chloride then readily reacts with 4-chloro-1-butanol.[5]
-
Reaction with Tetrahydrofuran (THF): this compound can be prepared by the reaction of benzoyl chloride with THF in the presence of a Lewis acid catalyst like zinc chloride.[6]
Q2: How does the choice of solvent affect the Fischer esterification of benzoic acid with 4-chloro-1-butanol?
A2: The solvent plays a crucial role in Fischer esterification:
-
Aprotic, Non-polar Solvents (e.g., Toluene, Hexane): These are often the preferred choice as they can form an azeotrope with the water produced during the reaction. This allows for the continuous removal of water using a Dean-Stark apparatus, which effectively drives the reaction to completion.[1]
-
Aprotic, Polar Solvents (e.g., THF, Dichloromethane): These solvents can be used, but water removal is less straightforward. An excess of the alcohol or the use of a dehydrating agent like molecular sieves may be necessary to achieve high yields.
-
Protic Solvents (e.g., excess 4-chloro-1-butanol): Using the alcohol reactant as the solvent is a common strategy. The large excess of the alcohol helps to shift the reaction equilibrium towards the ester product.[3][4]
-
Solvent-Free: The reaction can sometimes be performed without a solvent, especially if one of the reactants is a liquid and is used in large excess.[5]
Q3: What is the role of the acid catalyst in Fischer esterification?
A3: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the benzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-chloro-1-butanol. The catalyst is regenerated at the end of the reaction.[2][7]
Q4: What are the key safety precautions for this synthesis?
A4: Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling strong acids like sulfuric acid with extreme care.
-
Being aware that some of the organic solvents used are flammable.
Solvent Effects on this compound Synthesis (Fischer Esterification)
The following table provides an illustrative comparison of how different solvents can affect the synthesis of this compound via Fischer esterification. Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of solvent choice. Actual results may vary based on specific experimental conditions.
| Solvent | Dielectric Constant (Approx.) | Typical Reaction Time (hours) | Plausible Yield (%) | Purity (%) | Notes |
| Toluene | 2.4 | 4 - 8 | 85 - 95 | >98 | Ideal for water removal via Dean-Stark apparatus. |
| Hexane | 1.9 | 6 - 12 | 80 - 90 | >97 | Good for water removal with a Dean-Stark trap, but lower boiling point may require longer reaction times. |
| Dichloromethane (DCM) | 9.1 | 8 - 16 | 60 - 75 | >95 | Water removal is less efficient, often requiring a large excess of alcohol or a drying agent. |
| Tetrahydrofuran (THF) | 7.5 | 8 - 16 | 65 - 80 | >96 | Similar to DCM, water removal can be challenging. |
| None (Excess Alcohol) | - | 4 - 10 | 70 - 85 | >95 | A large excess of 4-chloro-1-butanol is needed to drive the reaction. |
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from benzoic acid and 4-chloro-1-butanol using toluene as a solvent and a Dean-Stark apparatus for water removal.
Materials:
-
Benzoic acid
-
4-chloro-1-butanol
-
Toluene
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 12.2 g, 0.1 mol), 4-chloro-1-butanol (e.g., 16.3 g, 0.15 mol, 1.5 equivalents), and toluene (100 mL).
-
Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., 0.5 mL of concentrated H₂SO₄ or ~0.5 g of p-TsOH).
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) to observe the disappearance of benzoic acid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the toluene using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound. The boiling point is reported to be 140-143 °C at 5 mmHg.[6]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Influence of solvent properties on reaction outcomes.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. studylib.net [studylib.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound (946-02-1) for sale [vulcanchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
NMR Spectroscopic Analysis: A Comparative Guide to 4-Chlorobutyl Benzoate and its Analogs
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-chlorobutyl benzoate and its close analog, 4-bromobutyl benzoate, supported by experimental data and protocols.
This guide presents a direct comparison of the NMR spectral data for this compound and a relevant alternative, offering insights into the influence of the halogen substituent on the chemical environment of the molecule. All data is presented in clear, tabular formats for ease of comparison, and detailed experimental protocols are provided to ensure reproducibility.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR spectra of this compound were analyzed and compared with those of 4-bromobutyl benzoate. The data, acquired in deuterated chloroform (CDCl₃), reveals distinct shifts in the signals of the butyl chain protons and carbons, directly attributable to the differing electronegativity of the chlorine and bromine atoms.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| This compound | δ 8.04 (d, J = 7.6 Hz, 2H), 7.56 (t, J = 7.4 Hz, 1H), 7.44 (t, J = 7.8 Hz, 2H), 4.35 (t, J = 6.2 Hz, 2H), 3.60 (t, J = 6.4 Hz, 2H), 1.99 - 1.89 (m, 4H) | δ 166.5, 132.9, 130.2, 129.6, 128.4, 64.7, 44.8, 29.8, 26.1 |
| Butyl 4-bromobenzoate | δ 7.90 (d, J = 8.6 Hz, 2H), 7.57 (d, J = 8.4 Hz, 2H), 4.33 (t, J = 6.4 Hz, 2H), 1.80 – 1.66 (m, 2H), 1.54 – 1.36 (m, 2H), 0.99 – 0.92 (m, 3H)[1] | δ 166.6, 132.7, 130.5, 129.5, 128.3, 64.8, 30.7, 19.2, 13.7[1] |
Visualizing the Molecular Structure and Analytical Workflow
To aid in the interpretation of the NMR data, the chemical structure of this compound with atom numbering for peak assignment is provided below. Following the structural diagram, a flowchart illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.
Experimental Protocols
The following protocols provide a general framework for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound and its analogs.
Sample Preparation
-
Weigh approximately 10-20 mg of the solid sample or measure 20-30 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
This guide provides a foundational comparison of the NMR spectroscopic data for this compound and an illustrative alternative. Researchers can utilize this information as a reference for their own analytical work and for a deeper understanding of structure-property relationships in similar molecular scaffolds. The provided protocols offer a standardized starting point for obtaining high-quality NMR data for these and related compounds.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chlorobutyl Benzoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a unique "fingerprint" of a compound through its fragmentation pattern. This guide offers a detailed examination of the electron ionization (EI) mass spectrometry fragmentation of 4-Chlorobutyl benzoate, presenting experimental data and a comparative analysis to aid in its identification and characterization.
Executive Summary
This guide provides a comprehensive overview of the mass spectrometric behavior of this compound. Key fragmentation pathways are elucidated, and a quantitative analysis of the resulting ions is presented. By comparing its fragmentation pattern to fundamental principles of mass spectrometry, this document serves as a practical resource for the structural analysis of this and similar compounds.
Mass Spectrometry Data of this compound
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragments that provide valuable structural information. The molecular ion and key fragment ions are summarized in the table below. The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance | Assignment |
| [M]⁺ | 212/214 | Medium | Molecular ion (presence of ³⁵Cl/³⁷Cl isotopes)[1] |
| [C₇H₅O₂]⁺ | 121 | Strong | Benzoyloxy fragment |
| [C₇H₅O]⁺ | 105 | Very Strong | Benzoyl cation (Base Peak)[1] |
| [C₆H₅]⁺ | 77 | Strong | Phenyl cation[1] |
| [C₄H₈Cl]⁺ | 91/93 | Medium | Chlorobutyl cation (presence of ³⁵Cl/³⁷Cl isotopes)[1] |
Elucidation of the Fragmentation Pathway
The fragmentation of this compound under electron ionization follows predictable pathways common to benzoate esters. The primary fragmentation events involve cleavage of the ester bond and subsequent fragmentation of the resulting ions.
The process begins with the ionization of the molecule, forming the molecular ion [M]⁺ at m/z 212/214. The most favorable fragmentation pathway involves the cleavage of the C-O bond of the ester, leading to the formation of the highly stable benzoyl cation ([C₇H₅O]⁺) at m/z 105, which is observed as the base peak in the spectrum. This is a characteristic fragmentation for benzoate esters.
Further fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.
Another significant fragmentation pathway involves the cleavage of the O-alkyl bond, generating a benzoyloxy radical and a chlorobutyl cation ([C₄H₈Cl]⁺) at m/z 91/93. The isotopic pattern for chlorine is also observable for this fragment.
The following diagram illustrates the proposed fragmentation pathway:
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a typical experimental protocol for the analysis of this compound using GC-MS, based on standard methods for similar compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7250 Q-TOF)[2]
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[2]
Gas Chromatography (GC) Conditions:
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Comparative Analysis
The fragmentation pattern of this compound is consistent with the general principles of mass spectrometry for esters. For comparison, ethyl benzoate, a simpler analogue, also shows a prominent base peak at m/z 105 due to the formation of the stable benzoyl cation[3]. The loss of the ethoxy radical (·OCH₂CH₃) from ethyl benzoate is analogous to the loss of the chlorobutoxy radical from this compound. The presence of the halogen in the alkyl chain introduces the characteristic isotopic pattern and the possibility of fragmentation at the C-Cl bond, although this is not a dominant pathway. The stability of the benzoyl cation is the primary driving force for the observed fragmentation pattern.
Conclusion
The mass spectrometry fragmentation pattern of this compound provides a clear and interpretable molecular fingerprint. The dominant fragmentation pathways, driven by the stability of the benzoyl cation, are characteristic of benzoate esters. The presented data and experimental protocol offer a solid foundation for the identification and structural elucidation of this compound in various research and development settings. The clear fragmentation pattern allows for confident identification and differentiation from other related structures.
References
Purity Assessment of 4-Chlorobutyl Benzoate: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. 4-Chlorobutyl benzoate, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound, supported by representative experimental data and protocols.
At a Glance: GC-MS vs. HPLC for this compound Analysis
Both GC-MS and HPLC are robust methods for separating and quantifying components in a mixture. The choice between them often depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities or high-throughput screening. This compound is a semi-volatile and thermally stable compound, making it suitable for analysis by both techniques.
| Feature | GC-MS | HPLC |
| Analyte Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of volatilities, including non-volatile compounds. |
| Separation Principle | Based on boiling point and polarity. | Based on polarity, size, or charge. |
| Detection | Mass Spectrometry (MS) provides structural information. | UV-Vis is common; MS can also be used. |
| Sensitivity | Generally higher, especially for volatile impurities. | High, but can be matrix-dependent. |
| Selectivity | Excellent, due to mass fragmentation patterns. | High, dependent on column and mobile phase selection. |
| Typical Run Time | Shorter for volatile compounds. | Can be longer, depending on the separation. |
| Sample Preparation | May require derivatization for polar impurities. | Generally simpler, involving dissolution in a suitable solvent. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost for UV-Vis detectors. |
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance for the analysis of this compound using GC-MS and HPLC, based on data from structurally related benzoate esters.
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 µg/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
Experimental Workflows
The general workflows for purity assessment of this compound by GC-MS and HPLC are illustrated below.
Detailed Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. Optimization may be required based on the specific instrumentation and potential impurities.
GC-MS Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the sample to be tested, prepare a solution at a concentration of approximately 50 µg/mL in ethyl acetate.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the purity by calculating the area percentage of the main peak relative to the total peak area. For more accurate quantification, use a calibration curve with an internal or external standard.
HPLC-UV Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
For the sample to be tested, prepare a solution at a concentration of approximately 100 µg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector at 230 nm.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Identify this compound by its retention time compared to a standard.
-
Quantify the purity by calculating the area percentage of the main peak. For accurate quantification, use a calibration curve.
Conclusion and Recommendations
Both GC-MS and HPLC are highly suitable for the purity assessment of this compound.
GC-MS is the preferred method when:
-
Identification of unknown impurities is critical. The mass spectral data provides structural information that is invaluable for identifying by-products from synthesis or degradation products.
-
High sensitivity for volatile impurities is required. GC is excellent for separating and detecting small, volatile molecules.
HPLC-UV is a better choice for:
-
Routine quality control and high-throughput analysis. The simpler sample preparation and robust nature of the method make it ideal for routine assays.
-
Analysis of thermally labile or non-volatile impurities. HPLC is performed at or near room temperature, preventing the degradation of sensitive compounds.
-
Lower operational costs for routine purity checks where structural elucidation of every impurity is not necessary.
For comprehensive characterization of a new batch of this compound, a combination of both techniques can be employed. HPLC-UV can be used for routine purity checks, while GC-MS can be utilized to identify any significant unknown impurities that are detected. This integrated approach ensures a thorough understanding of the compound's purity profile, which is essential for its application in research and development.
A Comparative Analysis of Reactivity: 4-Chlorobutyl Benzoate vs. 4-Bromobutyl Benzoate in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is paramount to the success of a synthetic route. This guide provides an objective comparison of the reactivity of 4-chlorobutyl benzoate and 4-bromobutyl benzoate, focusing on their performance in nucleophilic substitution reactions. This analysis is supported by established chemical principles and extrapolated experimental data to aid in the selection of the optimal reagent for specific synthetic applications.
In the realm of organic synthesis, the facility of a reaction is often dictated by the nature of the leaving group. When comparing this compound and 4-bromobutyl benzoate, the primary differentiator in their reactivity lies in the identity of the halogen atom. It is a well-established principle that bromide is a superior leaving group to chloride in nucleophilic substitution reactions, particularly in bimolecular nucleophilic substitution (SN2) reactions. This is attributed to bromide's lower basicity and greater polarizability, which stabilizes the forming negative charge in the transition state.
Quantitative Data Comparison
Based on this data, it is reasonable to infer a similar, significant rate enhancement when substituting this compound with 4-bromobutyl benzoate in SN2-type reactions. The benzoate group, being remote from the reaction center, is expected to exert only a minor electron-withdrawing inductive effect, which should not significantly alter the fundamental reactivity difference dictated by the halogen.
| Feature | This compound | 4-Bromobutyl Benzoate |
| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₃BrO₂ |
| Molecular Weight | 212.67 g/mol | 257.12 g/mol |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Relative SN2 Reactivity | 1 | ~150-200 |
| General Reactivity | Moderate | High |
Note: The relative SN2 reactivity is an estimation based on the comparative rates of 1-chlorobutane and 1-bromobutane.
Experimental Protocols
To provide a practical context for this comparison, a detailed experimental protocol for a representative nucleophilic substitution reaction—the synthesis of 4-azidobutyl benzoate—is provided below. This reaction is a common transformation in medicinal chemistry for the introduction of an azide moiety, which can be further functionalized, for instance, via "click chemistry."
Synthesis of 4-Azidobutyl Benzoate
Objective: To synthesize 4-azidobutyl benzoate via a nucleophilic substitution reaction from either this compound or 4-bromobutyl benzoate.
Materials:
-
4-halobutyl benzoate (this compound or 4-bromobutyl benzoate)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 4-halobutyl benzoate (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.2-1.5 eq) to the stirred solution.
-
Reaction Conditions:
-
For 4-bromobutyl benzoate : Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
For This compound : Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: The reaction with 4-bromobutyl benzoate is expected to proceed faster and under milder conditions, likely resulting in a higher yield of 4-azidobutyl benzoate compared to the reaction with this compound under the same conditions.
Visualizing the Reaction Pathway and Logic
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the general SN2 reaction mechanism and the logical relationship of leaving group ability.
Caption: General mechanism of a bimolecular nucleophilic substitution (SN2) reaction.
Caption: Correlation between leaving group ability and SN2 reactivity.
Conclusion
The comparative analysis indicates that 4-bromobutyl benzoate is a significantly more reactive substrate than this compound in nucleophilic substitution reactions . This is primarily due to the superior leaving group ability of the bromide ion. For synthetic applications where mild reaction conditions and shorter reaction times are desirable, 4-bromobutyl benzoate is the recommended choice. While this compound is a viable, and often more economical, alternative, its use may necessitate more forcing conditions to achieve comparable results. This guide provides the foundational knowledge and practical protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic endeavors.
The Impact of Halogen Substitution on the Synthesis Efficiency of Haloalkyl Benzoates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of haloalkyl benzoates is a fundamental process in organic chemistry, with applications in the development of pharmaceuticals and other complex molecules. The choice of the halogen atom in the alkyl chain can significantly impact the efficiency of the synthesis, influencing reaction rates and overall yields. This guide provides a comparative analysis of the synthesis efficiency of 4-chlorobutyl benzoate versus other haloalkyl benzoates, namely its bromo-, iodo-, and fluoro- analogues. This analysis is supported by established principles of reaction kinetics and available experimental data.
Theoretical Background: The Role of the Leaving Group
The synthesis of haloalkyl benzoates from a benzoate salt and a dihaloalkane proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the benzoate nucleophile attacks the carbon atom bearing the halogen, which then departs as a halide ion (the leaving group). The efficiency of this reaction is critically dependent on the ability of the halogen to act as a good leaving group.
The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable in solution after detaching from the substrate.[1] For the halogens, the leaving group ability increases down the periodic table:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is a consequence of increasing ionic radius and polarizability, as well as decreasing basicity.[1] The larger iodide ion can better stabilize the negative charge it carries after departing the alkyl chain compared to the smaller chloride ion. Furthermore, the strength of the carbon-halogen bond plays a crucial role. The C-I bond is the weakest, followed by C-Br, C-Cl, and the very strong C-F bond. A weaker carbon-halogen bond requires less energy to break during the formation of the transition state, leading to a faster reaction rate.[1]
Quantitative Comparison of Reaction Rates
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[1]
As the data clearly indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these SN2 conditions.[1] This significant difference in reaction rates can be directly extrapolated to the synthesis of the corresponding haloalkyl benzoates. Therefore, the expected order of synthesis efficiency is:
4-Iodobutyl benzoate > 4-Bromobutyl benzoate > this compound >> 4-Fluorobutyl benzoate
The synthesis of 4-fluorobutyl benzoate via this method would be exceptionally slow and inefficient due to the poor leaving group ability of the fluoride ion.
Experimental Protocols
Detailed experimental protocols for the synthesis of each specific 4-haloalkyl benzoate from a single comparative study are not available. However, the following sections provide representative procedures for the synthesis of haloalkyl benzoates based on common laboratory practices for Fischer esterification and Williamson-type reactions.
Synthesis of this compound via Fischer Esterification
This method involves the reaction of benzoic acid with 4-chlorobutanol in the presence of an acid catalyst.
Materials:
-
Benzoic acid
-
4-Chlorobutanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid, a molar excess of 4-chlorobutanol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Synthesis of Haloalkyl Benzoates via Nucleophilic Substitution (General Procedure)
This method involves the reaction of a benzoate salt with a dihaloalkane. The efficiency will vary based on the halogen leaving group.
Materials:
-
Sodium benzoate (or another alkali metal benzoate)
-
1,4-Dihalobutane (e.g., 1-bromo-4-chlorobutane, 1,4-dibromobutane, or 1,4-diiodobutane)
-
Aprotic polar solvent (e.g., dimethylformamide (DMF) or acetone)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
Procedure:
-
In a round-bottom flask, dissolve sodium benzoate in a suitable polar aprotic solvent like DMF.
-
Add the 1,4-dihalobutane to the solution. A phase-transfer catalyst may be added to facilitate the reaction, especially in a biphasic system.
-
Heat the reaction mixture with stirring. The reaction temperature will depend on the reactivity of the dihaloalkane. For less reactive chlorides, higher temperatures may be required compared to bromides or iodides.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting haloalkyl benzoate by column chromatography or vacuum distillation.
Visualization of Reaction Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to Analytical Standards for 4-Chlorobutyl Benzoate
For researchers, scientists, and drug development professionals, the purity and accurate quantification of chemical compounds are paramount. This guide provides a comprehensive comparison of analytical standards and methodologies for 4-Chlorobutyl benzoate, a versatile chemical intermediate. The following sections detail available standards, outline robust analytical techniques for its quantification and impurity profiling, and provide detailed experimental protocols.
Comparison of Commercially Available this compound Standards
| Supplier Category | Purity Specification | Analytical Techniques Used for Certification | Potential Impurities |
| High-Purity Chemical Suppliers | ≥98% | HPLC, GC-MS, ¹H NMR, ¹³C NMR | Benzoic acid, 4-Chlorobutanol, Dichlorobutane, Butyl benzoate |
| General Chemical Suppliers | ≥97% | Typically specified by a single method (e.g., GC) | Unspecified, but may contain higher levels of starting materials and by-products |
Analytical Methodologies: A Comparative Analysis
The selection of an appropriate analytical method is critical for the accurate determination of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. A reversed-phase method is generally preferred for its ability to separate compounds based on their hydrophobicity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides definitive identification of analytes based on their mass spectra.
The following table summarizes a comparative overview of hypothetical, yet robust, HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on polarity using a reversed-phase column with UV detection. | Separation based on boiling point and polarity using a capillary column, with mass spectrometric detection for identification and quantification. |
| Instrumentation | HPLC system with UV-Vis Detector | Gas Chromatograph with a Mass Selective Detector |
| Column | C18, 4.6 x 250 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | Acetonitrile:Water (70:30 v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C (Column Oven) | Oven Program: 100°C (1 min), ramp to 250°C at 15°C/min, hold for 5 min |
| Detection | 230 nm | EI, Scan mode (m/z 50-350) or SIM mode for target ions |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Run Time | ~15 min | ~20 min |
| LOD/LOQ | ~0.1 µg/mL / ~0.3 µg/mL | ~0.05 µg/mL / ~0.15 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
HPLC-UV Method Protocol
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
2. Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
As detailed in the comparison table.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
GC-MS Method Protocol
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with dichloromethane.
2. Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of dichloromethane.
-
Dilute to a final concentration of approximately 10 µg/mL with dichloromethane.
3. Chromatographic Conditions:
-
As detailed in the comparison table.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 105, the benzoyl cation) of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Mandatory Visualizations
To aid in the understanding of the analytical workflow and potential chemical relationships, the following diagrams are provided.
Reactivity of the Chloro Group: A Comparative Analysis of 4-Chlorobutyl Benzoate and Other Alkyl Chlorides
For researchers, scientists, and professionals in drug development, understanding the reactivity of functional groups is paramount for designing synthetic routes and developing new molecular entities. This guide provides an in-depth comparison of the reactivity of the chloro group in 4-chlorobutyl benzoate against other common alkyl chlorides—n-butyl chloride, sec-butyl chloride, and tert-butyl chloride—with a focus on nucleophilic substitution reactions.
The reactivity of an alkyl halide is fundamentally governed by the structure of the alkyl group, which dictates the preferred reaction mechanism, primarily the unimolecular nucleophilic substitution (S(_N)1) or the bimolecular nucleophilic substitution (S(_N)2) pathway.[1][2] The steric hindrance around the carbon atom bearing the halogen is a critical factor in determining the rate of S(_N)2 reactions.[3][4]
Comparative Reactivity in S(_N)2 Reactions
The S(_N)2 reaction mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the leaving group.[5] This mechanism is highly sensitive to steric hindrance; as the substitution on the carbon atom increases, the rate of the S(_N)2 reaction decreases.[3][5] Consequently, primary alkyl halides are the most reactive towards S(_N)2 reactions, followed by secondary alkyl halides, while tertiary alkyl halides are generally unreactive via this pathway.[4]
This compound and n-butyl chloride are both primary alkyl chlorides.[1][6] Therefore, they are expected to react readily through an S(_N)2 mechanism. Sec-butyl chloride, a secondary alkyl chloride, will react more slowly, and tert-butyl chloride, a tertiary alkyl chloride, will be the least reactive under S(_N)2 conditions.[1]
The presence of the benzoate group in this compound, being relatively distant from the reaction center, is expected to have a minimal electronic effect on the reactivity of the chloro group in an S(_N)2 reaction. The primary determinant of reactivity for these compounds remains the steric accessibility of the carbon atom bonded to the chlorine.
| Compound | Structure | Type of Alkyl Halide | Predicted Relative S(_N)2 Reactivity |
| n-Butyl chloride | CH(_3)CH(_2)CH(_2)CH(_2)Cl | Primary | High |
| This compound | C(_6)H(_5)COOCH(_2)CH(_2)CH(_2)CH(_2)Cl | Primary | High |
| sec-Butyl chloride | CH(_3)CH(Cl)CH(_2)CH(_3) | Secondary | Moderate |
| tert-Butyl chloride | (CH(_3))(_3)CCl | Tertiary | Very Low / Unreactive |
Experimental Determination of Relative Reactivity
A competition experiment followed by gas chromatographic (GC) analysis can be employed to quantitatively determine the relative reactivities of these alkyl chlorides.[7] This method involves reacting a mixture of the alkyl chlorides with a limited amount of a nucleophile and then quantifying the remaining unreacted alkyl chlorides.
Experimental Protocol: Competitive Reactivity of Alkyl Chlorides via Gas Chromatography
Objective: To determine the relative S(_N)2 reaction rates of this compound, n-butyl chloride, sec-butyl chloride, and tert-butyl chloride.
Materials:
-
This compound
-
n-Butyl chloride
-
sec-Butyl chloride
-
tert-Butyl chloride
-
Sodium iodide
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Appropriate GC column (e.g., VF-624ms)[8]
-
Volumetric flasks, pipettes, and syringes
-
Reaction vials with septa
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual 0.1 M stock solutions of this compound, n-butyl chloride, sec-butyl chloride, tert-butyl chloride, and the internal standard (dodecane) in anhydrous acetone.
-
Prepare a 0.05 M solution of sodium iodide in anhydrous acetone. This solution will serve as the nucleophile.
-
-
Reaction Setup:
-
In a reaction vial, combine 1.0 mL of each of the four alkyl chloride stock solutions and 1.0 mL of the internal standard stock solution. This creates a reaction mixture with equimolar concentrations of the four substrates.
-
Initiate the reaction by adding 1.0 mL of the 0.05 M sodium iodide solution to the vial. The amount of nucleophile is substoichiometric to ensure that the alkyl chlorides are not fully consumed.
-
Immediately cap the vial, vortex to mix, and start a timer.
-
-
Reaction Monitoring and Quenching:
-
Allow the reaction to proceed at a constant temperature (e.g., 25°C or 50°C) for a predetermined time (e.g., 1 hour). The reaction time should be optimized to ensure partial consumption of the more reactive alkyl chlorides.
-
At the designated time, quench the reaction by adding 5 mL of deionized water to the vial. This will precipitate the unreacted sodium iodide and stop the reaction.
-
-
Sample Preparation for GC Analysis:
-
Add 1 mL of a non-polar organic solvent (e.g., hexane or diethyl ether) to the quenched reaction mixture.
-
Vortex the mixture vigorously to extract the unreacted alkyl chlorides and the internal standard into the organic layer.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial for GC analysis.
-
-
Gas Chromatography Analysis:
-
Inject a small volume (e.g., 1 µL) of the organic extract into the gas chromatograph.[8]
-
Run the GC analysis using a temperature program that allows for the separation of all four alkyl chlorides and the internal standard.
-
Identify the peaks corresponding to each compound based on their retention times, which should be determined beforehand by injecting standard solutions of each individual compound.
-
Integrate the peak areas for each of the four alkyl chlorides and the internal standard.
-
-
Data Analysis:
-
Calculate the response factor for each alkyl chloride relative to the internal standard using standard solutions of known concentrations.
-
Determine the concentration of each unreacted alkyl chloride in the reaction mixture using the peak areas and the calculated response factors.
-
The relative reactivity can be determined by comparing the amount of each alkyl chloride that has been consumed. The greater the consumption, the higher the reactivity.
-
Visualizing Reactivity Factors and Experimental Workflow
The following diagrams illustrate the key factors influencing S(_N)2 reactivity and the workflow of the described experiment.
Caption: Factors influencing the S(_N)2 reactivity of the selected alkyl chlorides.
Caption: Workflow for determining the relative reactivity of alkyl chlorides.
Conclusion
The reactivity of the chloro group in this compound in S(_N)2 reactions is comparable to that of n-butyl chloride, as both are primary alkyl chlorides with minimal steric hindrance at the reaction center. The reactivity order for the compared alkyl chlorides in S(_N)2 reactions is predicted to be: n-butyl chloride ≈ this compound > sec-butyl chloride > tert-butyl chloride. The provided experimental protocol offers a robust method for quantitatively verifying this reactivity trend, providing valuable data for synthetic planning and reaction optimization in pharmaceutical and chemical research.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolytic stability of 4-Chlorobutyl benzoate compared to other esters
For researchers and professionals in drug development and materials science, understanding the hydrolytic stability of ester-containing molecules is paramount for predicting shelf-life, degradation pathways, and biological activity. This guide provides a comparative analysis of the hydrolytic stability of 4-Chlorobutyl benzoate against other common alkyl benzoates, supported by experimental data and established chemical principles. Due to a lack of specific published experimental data for the hydrolysis of this compound, this guide leverages data from homologous esters and established structure-activity relationships to provide a scientifically grounded comparison.
Comparative Hydrolytic Stability of Benzoate Esters
The stability of an ester bond is significantly influenced by the electronic and steric nature of both its carboxylate and alcohol moieties. In the case of alkyl benzoates, the primary determinant of hydrolytic stability, under identical conditions, is the nature of the alkyl group.
The following table summarizes the experimental half-life data for the alkaline hydrolysis of a series of n-alkyl benzoates. This data provides a baseline for understanding how the length of the alkyl chain influences hydrolytic stability.
| Ester | Half-life (t½) in minutes |
| Methyl benzoate | 14 |
| Ethyl benzoate | 14 |
| n-Propyl benzoate | 19 |
| n-Butyl benzoate | 21 |
Data sourced from a study on the alkaline hydrolysis of homologous esters. The reaction was carried out by treating the ester with lithium hydroxide in a mixture of THF and H₂O at 37°C[1].
The data indicates that for simple n-alkyl benzoates, an increase in the length of the alkyl chain corresponds to a slight increase in the half-life, suggesting greater stability against hydrolysis[1]. This is attributed to the increasing electron-donating inductive effect of the longer alkyl chains, which slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by a hydroxide ion[1].
Predicted Stability of this compound
Chlorine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I effect). This effect, transmitted through the sigma bonds of the butyl chain, will decrease the electron density at the ester's carbonyl carbon. An increase in the electrophilicity of the carbonyl carbon enhances its susceptibility to nucleophilic attack by water or hydroxide ions, which is the rate-determining step in ester hydrolysis[2].
Therefore, it is predicted that This compound will be less hydrolytically stable (i.e., will have a shorter half-life) than n-butyl benzoate under the same conditions. The electron-withdrawing nature of the chloro group accelerates the rate of hydrolysis.
Factors Influencing Ester Hydrolysis
The hydrolytic stability of an ester is not intrinsic but is influenced by a variety of factors. A logical breakdown of these factors is presented in the diagram below.
References
A Comparative Spectroscopic Guide to 4-Chlorobutyl Benzoate and Its Transformation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 4-chlorobutyl benzoate and its common reaction products. Detailed experimental protocols, comparative data tables, and visualizations of reaction pathways and analytical workflows are presented to support researchers in the identification and characterization of these compounds.
Introduction
This compound is a versatile bifunctional molecule utilized in organic synthesis as a building block for more complex structures. Its reactivity is characterized by the ester functionality and the terminal alkyl chloride. The ester group is susceptible to hydrolysis, while the chloro- a valuable precursor for introducing a variety of functional groups via nucleophilic substitution reactions. Understanding the spectroscopic signatures of this compound and its derivatives is crucial for monitoring reaction progress, confirming product identity, and ensuring purity. This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its products from hydrolysis and common nucleophilic substitution reactions.
Reaction Pathways of this compound
This compound can undergo several key transformations, primarily centered around the reactivity of the ester and the alkyl chloride moieties. The principal reaction pathways include hydrolysis of the ester and nucleophilic substitution at the terminal carbon of the butyl chain.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its reaction products.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | -O-CH₂- | -CH₂- (adjacent to O) | -CH₂- (adjacent to Cl/N/CN) | -CH₂-Cl | Other |
| This compound | 8.03 (d, 2H), 7.54 (t, 1H), 7.43 (t, 2H) | 4.35 (t, 2H) | 1.95 (m, 2H) | 1.88 (m, 2H) | 3.60 (t, 2H) | |
| 4-Hydroxybutyl benzoate | 8.04 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H) | 4.34 (t, 2H) | 1.83 (m, 2H) | 1.69 (m, 2H) | 3.71 (t, 2H, -CH₂-OH), 1.60 (br s, 1H, -OH) | |
| 1,4-Butanediol dibenzoate | 8.05 (d, 4H), 7.55 (t, 2H), 7.44 (t, 4H) | 4.38 (t, 4H) | 1.95 (m, 4H) | |||
| 4-Azidobutyl benzoate | 8.03 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H) | 4.32 (t, 2H) | 1.88 (m, 2H) | 1.72 (m, 2H) | 3.32 (t, 2H, -CH₂-N₃) | |
| 4-Cyanobutyl benzoate | 8.03 (d, 2H), 7.56 (t, 1H), 7.45 (t, 2H) | 4.35 (t, 2H) | 1.97 (m, 2H) | 1.80 (m, 2H) | 2.40 (t, 2H, -CH₂-CN) | |
| 4-Aminobutyl benzoate | 7.93 (d, 2H), 6.62 (d, 2H) | 4.31 (q, 2H) | 1.75 (m, 2H) | 1.55 (m, 2H) | 2.75 (t, 2H, -CH₂-NH₂), 1.35 (t, 3H, from ethyl ester analog), 4.16 (br s, 2H, -NH₂) | |
| Benzoic Acid | 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) | 11.67 (s, 1H, -COOH) |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C=O | Aromatic C (quaternary) | Aromatic C-H | -O-CH₂- | -CH₂- (adjacent to O) | -CH₂- (adjacent to Cl/N/CN) | -CH₂-Cl | Other |
| This compound | 166.5 | 130.2 | 132.8, 129.5, 128.3 | 64.5 | 29.8 | 26.0 | 44.7 | |
| 4-Hydroxybutyl benzoate | 166.8 | 130.4 | 132.8, 129.6, 128.3 | 64.6 | 28.3 | 25.2 | 62.2 (-CH₂-OH) | |
| 1,4-Butanediol dibenzoate | 166.6 | 130.5 | 132.8, 129.5, 128.3 | 64.8 | 25.8 | |||
| 4-Azidobutyl benzoate | 166.5 | 130.3 | 132.9, 129.6, 128.3 | 64.2 | 26.2 | 25.8 | 51.0 (-CH₂-N₃) | |
| 4-Cyanobutyl benzoate | 166.4 | 130.2 | 133.0, 129.6, 128.4 | 64.0 | 25.0 | 24.8 | 119.5 (-CN), 16.8 (-CH₂-CN) | |
| Ethyl 4-aminobenzoate | 166.8 | 119.7, 151.0 | 131.5, 113.7 | 60.3 | 14.4 (CH₃) | |||
| Benzoic Acid | 172.6 | 129.4 | 133.9, 130.3, 128.6 |
Infrared (IR) Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (ester) | Aromatic C-H Stretch | Aliphatic C-H Stretch | C-Cl Stretch | Other Key Bands |
| This compound | ~1720 | ~1270, ~1110 | ~3060 | ~2960, ~2870 | ~680 | |
| 4-Hydroxybutyl benzoate | ~1715 | ~1275, ~1115 | ~3060 | ~2950, ~2870 | ~3400 (broad, O-H stretch) | |
| 1,4-Butanediol dibenzoate | ~1718 | ~1270, ~1110 | ~3065 | ~2960 | ||
| 4-Azidobutyl benzoate | ~1720 | ~1270, ~1115 | ~3060 | ~2960 | ~2095 (strong, N₃ stretch)[1][2] | |
| 4-Cyanobutyl benzoate | ~1720 | ~1275, ~1110 | ~3060 | ~2960 | ~2245 (medium, C≡N stretch)[3] | |
| 4-Aminobutyl benzoate | ~1680 | ~1275, ~1170 | ~3050 | ~2940 | ~3450, ~3350 (N-H stretch)[4][5][6] | |
| Benzoic Acid | ~1685 | ~1300 (C-O) | ~3070 | ~3000-2500 (broad, O-H stretch) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry (m/z) Data
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 212/214 (approx. 3:1 ratio) | 122 (C₆H₅CO₂H⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| 4-Hydroxybutyl benzoate | 194 | 122 (C₆H₅CO₂H⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| 1,4-Butanediol dibenzoate | 298 | 122 (C₆H₅CO₂H⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| 4-Azidobutyl benzoate | 219 | 122 (C₆H₅CO₂H⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| 4-Cyanobutyl benzoate | 203 | 122 (C₆H₅CO₂H⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| 4-Aminobutyl benzoate | 193 | 120 (C₇H₆NO⁺), 92 (C₆H₆N⁺), 65 (C₅H₅⁺) |
| Benzoic Acid | 122 | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
Experimental Protocols
General Spectroscopic Methods
-
¹H and ¹³C NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
-
Infrared (IR) Spectroscopy: Spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as thin films on NaCl plates or as KBr pellets.
-
Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer.
Synthesis of this compound Reaction Products
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of this compound derivatives.
1. Synthesis of 4-Azidobutyl benzoate: this compound (1.0 eq) and sodium azide (1.5 eq) are dissolved in dimethylformamide (DMF). The mixture is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. Synthesis of 4-Cyanobutyl benzoate: this compound (1.0 eq) and sodium cyanide (1.2 eq) are refluxed in a mixture of ethanol and water for 24 hours. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is purified by distillation under reduced pressure.
3. Synthesis of 4-Aminobutyl benzoate: A solution of this compound in ethanolic ammonia is heated in a sealed tube at 100 °C for 8 hours. After cooling, the solvent is evaporated, and the residue is treated with dilute hydrochloric acid. The aqueous solution is washed with ether to remove unreacted starting material. The aqueous layer is then made basic with sodium hydroxide solution and extracted with ether. The ether extract is dried and evaporated to give the product.
4. Synthesis of 4-Hydroxybutyl benzoate (Hydrolysis): this compound is refluxed with an aqueous solution of sodium hydroxide for 4 hours. After cooling, the solution is acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
5. Synthesis of 1,4-Butanediol dibenzoate: this compound (1.0 eq) and sodium benzoate (1.2 eq) are heated in DMF at 120 °C for 12 hours. The reaction mixture is cooled, poured into water, and the precipitate is collected by filtration. The solid is washed with water and recrystallized from ethanol.
Conclusion
This guide provides a foundational spectroscopic library for this compound and its key reaction products. The tabulated NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis and drug development. The distinct spectroscopic shifts and patterns observed upon functional group transformation serve as reliable diagnostic tools for reaction monitoring and product characterization.
References
Validating the Structure of 4-Chlorobutyl Benzoate and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. 4-Chlorobutyl benzoate and its derivatives are versatile building blocks in organic synthesis. This guide provides a comparative analysis of the key analytical techniques used to validate their chemical structures, supported by experimental data and detailed protocols.
Spectroscopic and Chromatographic Analysis: A Comparative Overview
The structural confirmation of this compound and its analogs relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information about the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Compound | Aromatic Protons (ppm) | -OCH₂- Protons (ppm) | -CH₂Cl Protons (ppm) | Other Aliphatic Protons (ppm) |
| This compound | 8.05 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H) | 4.34 (t, 2H) | 3.61 (t, 2H) | 1.98 (m, 2H), 1.87 (m, 2H) |
| Methyl 4-chlorobenzoate[1] | 7.94 (d, 2H), 7.37 (d, 2H) | - | - | 3.87 (s, 3H, -OCH₃) |
| Butyl 4-chlorobenzoate[1] | 7.95 (m, 2H), 7.36 (m, 2H) | 4.33 (t, 2H) | - | 1.72 (m, 2H), 1.45 (m, 2H), 0.96 (t, 3H) |
Comparative ¹³C NMR Data
¹³C NMR spectroscopy details the carbon skeleton of the molecule.
| Compound | C=O (ppm) | Aromatic C (ppm) | -OCH₂- (ppm) | -CH₂Cl (ppm) | Other Aliphatic C (ppm) |
| This compound[2] | 166.5 | 133.0, 130.2, 129.5, 128.4 | 64.5 | 44.8 | 29.8, 25.9 |
| Methyl 4-chlorobenzoate[1] | 166.1 | 139.3, 130.9, 128.6 | - | - | 52.1 (-OCH₃) |
| Butyl 4-chlorobenzoate[1] | 165.5 | 139.1, 130.8, 128.9, 128.5 | 64.9 | - | 30.7, 19.2, 13.6 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound[3] | 212/214 (M⁺, M⁺+2) | 122 (C₆H₅COOH⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| Methyl 4-chlorobenzoate | 170/172 (M⁺, M⁺+2) | 139/141 (M⁺ - OCH₃), 111/113 (ClC₆H₄⁺), 75 (C₆H₃⁺) |
| Butyl 4-chlorobenzoate | 212/214 (M⁺, M⁺+2) | 139/141 (M⁺ - C₄H₉O), 111/113 (ClC₆H₄⁺), 57 (C₄H₉⁺) |
Note: The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Comparative FTIR Data
| Functional Group | This compound (Predicted) (cm⁻¹)[4] | Ethyl Benzoate (Experimental) (cm⁻¹) | Ethyl m-chlorobenzoate (Experimental) (cm⁻¹) |
| C=O Stretch (Ester) | 1720-1740 | ~1720 | ~1725 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | 1450-1600 |
| C-O Stretch (Ester) | 1200-1300 | ~1270 | ~1275 |
| C-Cl Stretch | 600-800 | - | ~750 |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Set the ion source to the electron ionization (EI) mode.
-
The standard electron energy is 70 eV.
-
Calibrate the mass analyzer using a known reference compound (e.g., perfluorotributylamine - PFTBA).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
For chlorinated compounds, identify the isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample onto one face of a polished salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
-
Instrument Setup:
-
Place the salt plates into the sample holder in the spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Visualizing the Validation Process
Experimental Workflow
The overall process for the synthesis and structural validation of this compound derivatives can be visualized as a sequential workflow.
Caption: Experimental workflow for synthesis and validation.
Interplay of Analytical Techniques
The structural elucidation of this compound derivatives is a process of converging evidence from multiple analytical techniques.
Caption: Logical relationships of analytical techniques.
References
Safety Operating Guide
Proper Disposal of 4-Chlorobutyl Benzoate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-Chlorobutyl benzoate, ensuring compliance and laboratory safety.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a chlorinated ester, must be managed as hazardous waste in accordance with local, state, and federal regulations. This guide provides a procedural overview for its safe disposal.
Hazard Profile and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. According to safety data sheets (SDS), this compound is classified as causing skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection, must be worn during handling[1]. Ensure adequate ventilation to prevent the generation of vapor or mist[1]. In case of skin contact, wash with plenty of water, and if irritation occurs, seek medical attention. For eye contact, rinse cautiously with water for several minutes and seek medical advice if irritation persists[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through an approved hazardous waste program. It is imperative not to dispose of this chemical in regular trash or down the sewer system[2]. The following steps outline the general procedure for its disposal:
-
Waste Identification and Classification: this compound should be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous[3]. Generators of chemical waste are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification[4].
-
Container Selection and Labeling:
-
Container: Use a suitable, leak-proof container with a secure screw-on cap for collecting the waste[5][6]. Plastic bottles are often preferred over glass when chemical compatibility is not an issue[2]. The container must be in good condition, free from rust or leaks[6].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste"[2][6]. The label should also include the full common chemical name ("this compound"), the quantity of the waste, the date of waste generation, the place of origin (department, room number), and the principal investigator's name and contact information[2]. Abbreviations and chemical formulas are not permitted[2].
-
-
Storage:
-
Segregation: Store the hazardous waste container in a designated and properly segregated area, away from incompatible materials such as strong bases, alcohols, and amines[4][5].
-
Secondary Containment: Always place the waste container in a secondary container to capture any potential spills or leaks. The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume[5].
-
Closure: Keep the waste container closed at all times, except when adding waste[5][6].
-
-
Arrange for Disposal:
-
Contact Environmental Health and Safety (EHS): Most institutions have an EHS department or a similar body responsible for the collection and disposal of hazardous waste[2][7]. Contact your institution's EHS office to schedule a waste collection.
-
Documentation: Complete any required hazardous waste information forms provided by your EHS department. This form will typically require a list of all chemicals in the waste container[2].
-
Licensed Disposal Company: The disposal must be entrusted to a licensed waste disposal company[1]. Your EHS department will manage this process.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully. The recommended procedure is to triple-rinse the container with a suitable solvent capable of removing the chemical residue. This rinsate must be collected and disposed of as hazardous waste[6][7]. After triple-rinsing and air-drying, the container can often be disposed of in the regular trash, but be sure to deface any hazardous waste labels first[6][7].
Quantitative Data Summary
| Data Point | Value | Source |
| Maximum Storage Quantity (Example) | 55 gallons | [5] |
| Maximum Storage Time (Example) | 90 days from first addition of waste | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 4. fishersci.com [fishersci.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 4-Chlorobutyl benzoate
Essential Safety and Handling Guide for 4-Chlorobutyl Benzoate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 946-02-1). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
Chemical and Physical Properties
This compound is an organic building block used in various synthetic processes.[1][2] Understanding its physical properties is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClO₂[3][4] |
| Molecular Weight | 212.67 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 176-178 °C (at 20 mm Hg)[5] |
| Density | ~1.143 g/mL (at 25 °C)[5] |
| Flash Point | 148.4 °C[3] |
Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin and eye irritation.[6] Therefore, appropriate personal protective equipment must be worn at all times.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[6] | Protects eyes from splashes and direct contact. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A standard laboratory coat.[6] | Prevents direct skin contact and irritation. |
| Respiratory | Not typically required if work is conducted in a well-ventilated area or a chemical fume hood.[6][7] | Protects against inhalation of vapors or mists. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling minimizes the risk of exposure and contamination.
Preparation
-
Verify Ventilation : Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[6][7]
-
Check Emergency Equipment : Confirm that a safety shower and eyewash station are easily accessible.
-
Assemble Materials : Gather all necessary equipment and reagents before starting.
-
Don PPE : Put on all personal protective equipment as specified in the table above.[6]
Handling
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[6]
-
Portioning : When transferring the liquid, do so carefully to avoid splashing or generating mists.
-
Container Management : Keep the chemical container tightly closed when not in use.[7]
-
Incompatible Materials : Avoid contact with strong bases, alcohols, and amines.[7]
Post-Handling
-
Decontaminate : Clean the work surface thoroughly after the procedure is complete.
-
Doff PPE : Remove contaminated gloves and lab coat. Dispose of single-use items properly.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[6]
Caption: A high-level workflow for the safe handling of this compound.
Emergency and Disposal Plans
Emergency Procedures: First Aid
In case of accidental exposure, follow these immediate steps:
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]
-
Eye Contact : Rinse cautiously with plenty of water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[6]
-
Ingestion : Rinse the mouth with water. Immediately call a poison center or doctor for treatment advice.[8]
Spill and Disposal Plan
Proper containment and disposal are critical for safety and environmental protection.
-
Spill Containment : For a small spill, absorb the material with an inert absorbent such as sand or silica gel.[7] Collect the material and place it into a suitable, closed container for disposal.[7]
-
Waste Disposal : Dispose of this compound and any contaminated materials as hazardous waste.[7] All chemical waste disposal must be conducted through an approved waste disposal plant and in accordance with local, regional, and national regulations.[7] Do not flush the chemical into the sanitary sewer system or allow it to contaminate ground water.[7]
References
- 1. This compound (946-02-1) for sale [vulcanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 946-02-1 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
